Iguratimod

Catalog No.
S548953
CAS No.
123663-49-0
M.F
C17H14N2O6S
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iguratimod

CAS Number

123663-49-0

Product Name

Iguratimod

IUPAC Name

N-[7-(methanesulfonamido)-4-oxo-6-phenoxychromen-3-yl]formamide

Molecular Formula

C17H14N2O6S

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C17H14N2O6S/c1-26(22,23)19-13-8-15-12(17(21)14(9-24-15)18-10-20)7-16(13)25-11-5-3-2-4-6-11/h2-10,19H,1H3,(H,18,20)

InChI Key

ANMATWQYLIFGOK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

3-formylamino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one, T 614, T-614

Canonical SMILES

CS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)NC=O)OC3=CC=CC=C3

The exact mass of the compound Iguratimod is 374.05726 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Iguratimod macrophage migration inhibitory factor MIF inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of MIF Inhibition by Iguratimod

This compound (T-614) is characterized as a novel allosteric inhibitor of MIF. The following diagram illustrates its unique binding mode and downstream effects.

G MIF_Trimer MIF Homotrimer Active_Site Tautomerase Active Site MIF_Trimer->Active_Site Allosteric_Site Allosteric Site (Outside active site pocket) MIF_Trimer->Allosteric_Site T614 This compound (T-614) T614->Allosteric_Site Binds to Mesyl_Group Mesyl Group T614->Mesyl_Group Inhibition Inhibition of: • Tautomerase Activity • MIF-Cytokine Signaling Allosteric_Site->Inhibition Results in Mesyl_Group->Active_Site Extends into In_Vivo In Vivo Outcome: ↓ Oxidative Stress ↓ Mortality (in APAP model) Inhibition->In_Vivo

Diagram of this compound's allosteric inhibition of MIF.

  • Binding Mode: Crystallographic analysis reveals that this compound binds outside the tautomerase active site of the MIF trimer. Only the molecule's mesyl group extends into the active site pocket, inducing inhibition through an allosteric mechanism [1].
  • Type of Inhibition: Kinetic analysis characterizes the inhibition as non-competitive, consistent with an allosteric mode of action [1].

Quantitative Biochemical and Pharmacological Data

The table below summarizes key quantitative findings from recent studies.

Parameter Value / Finding Experimental Context Source
Inhibition Constant (Kᵢ) 16 µM In vitro kinetic analysis [1]
IC₅₀ (Tautomerase Activity) Micromolar or lower In vitro dopachrome tautomerase assay [2]
In Vitro Efficacy Suppresses TNF-α, IL-6, IL-1β, IL-8, MCP-1 Human monocyte (THP-1) cultures stimulated with LPS [3] [4]
In Vivo Efficacy Prevents mortality; decreases hepatic H₂O₂ Murine model of acetaminophen (APAP) overdose [1]
Synergy Additive/synergistic effects with glucocorticoids In vitro & in vivo (EAE model) [2]

Key Experimental Models and Protocols

The efficacy of this compound as a MIF inhibitor has been demonstrated in several biological and disease models.

  • In Vitro Bioassays:

    • MIF Enzymatic Activity: The dopachrome tautomerase assay is a standard method. Briefly, compounds are incubated with MIF in PBS, dopachrome substrate is added, and enzymatic activity is monitored by measuring the absorbance at 475 nm [1] [2].
    • Cytokine Production: Human monocytes or THP-1 cells are stimulated with LPS in the presence of the inhibitor. The suppression of pro-inflammatory cytokines (TNF-α, IL-6, IL-8, MCP-1) in the culture supernatant is measured via ELISA [2] [3].
  • In Vivo Disease Models:

    • Acetaminophen (APAP) Overdose: In a murine model, this compound (in alkali solution, pH 7.8) improved survival when given prophylactically. This protection was associated with a MIF-dependent decrease in hepatic hydrogen peroxide, a marker of oxidative stress. Note: Protection was not observed with late administration (e.g., 6 hours post-APAP) [1].
    • Rheumatoid Arthritis (RA): this compound is a clinically approved csDMARD in Japan and China. Its efficacy is attributed to direct inhibition of MIF, leading to downstream suppression of NF-κB activation, immunoglobulin production, and osteoclastogenesis [5] [3] [4].
    • Experimental Autoimmune Encephalomyelitis (EAE): The drug showed synergistic effects with dexamethasone in attenuating EAE, a model of multiple sclerosis, highlighting its potential for steroid-sparing therapy [2].

Key Takeaways for Research and Development

  • Allosteric Mechanism: this compound offers a distinct approach to inhibiting MIF compared to active-site competitors, which may be valuable for mechanistic studies and drug design [1].
  • Pleiotropic Anti-inflammatory Effects: Its action on MIF explains a unifying mechanism behind its observed suppression of multiple cytokines and signaling pathways in various cell types [5] [3].
  • Clinical Repurposing Potential: As an already-approved drug, this compound presents a promising candidate for repurposing in other MIF-driven conditions, supported by its synergistic profile with glucocorticoids [2].

References

Iguratimod pharmacokinetics and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Human Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic data of iguratimod from a Phase I study in healthy adult volunteers [1].

Parameter Single Dose (50 mg) Multiple Dose (50 mg, once daily) Fed State (Single 50 mg) Fasted State (Single 50 mg)
Tmax (h) 4.25 3.63 Information missing Information missing
Cmax (mg/L) 1.81 1.88 Information missing Information missing
AUC0-last (mg/L·h) 26.36 31.88 Information missing Information missing
T1/2 (h) 11.95 10.25 Information missing Information missing
Apparent Volume of Distribution (V/F, L) 1.33 1.16 Information missing Information missing
Absorption Rate Constant (Ka, 1/h) 0.86 0.87 Information missing Information missing
Food Effect Shortened Tmax, increased Cmax Baseline

Key Findings:

  • Linearity: Cmax and AUC demonstrated linear pharmacokinetics within the 25 mg to 75 mg dose range [1].
  • Food Effect: Food can promote the absorption of this compound, leading to a higher peak concentration and shorter time to reach it. This supports administration with food [1].
  • Tolerability: Doses up to 50 mg were well-tolerated, establishing this as the maximum tolerated dose [1].

Metabolism and Metabolic Pathways

This compound is extensively metabolized by the liver. The primary metabolic pathways have been elucidated using recombinant human CYP450 enzymes, identifying the key isoforms involved and the major metabolites [2] [3].

Aspect Details
Major Metabolites M1 (a deformylated form) and M2 (N-acetylated form of M1). Other minor metabolites include hydroxylated forms (M3, M4, M5) [2] [3].
Primary CYP450 Enzymes CYP2C9 and CYP2C19 are the main enzymes responsible for the metabolism of this compound to its metabolites [2] [3].

| Analytical Method (HPLC) | Column: ACE-C18 (250 × 4.6 mm, 5 μm). Mobile Phase: Methanol-Water (55:45 v/v) containing 0.1% Trifluoroacetic Acid. Flow Rate: 1 mL/min. Detection: UV at 257 nm. Linearity: 0.5–20 µg/mL for both this compound and Metabolite M2 [2] [3]. |

G IGU This compound (Parent Drug) CYP2C9 CYP2C9 Enzyme IGU->CYP2C9 CYP2C19 CYP2C19 Enzyme IGU->CYP2C19 M4 Metabolite M4 (Hydroxylated IGU) IGU->M4 Hydroxylation M1 Metabolite M1 (Deformylated) CYP2C9->M1 CYP2C19->M1 M2 Metabolite M2 (N-acetylated M1) M1->M2 N-acetylation M5 Metabolite M5 (Hydroxylated M1) M1->M5 Hydroxylation M3 Metabolite M3 (Hydroxylated M2) M2->M3 Hydroxylation Exc Excretion M2->Exc M3->Exc M4->Exc M5->Exc

This compound primary metabolic pathway via CYP2C9 and CYP2C19.

Experimental Protocol: Metabolite Preparation and Analysis

This detailed methodology describes how to identify metabolic pathways and prepare the major metabolite (M2) of this compound using a recombinant human CYP450 yeast whole-cell transformation system, followed by analysis via HPLC [2] [3].

G Start Start: Prepare Incubation System Step1 1. Combine: - 1g Recombinant CYP450 Yeast - 2mL Phosphate Buffer (pH 7.4) - 0.4mL 20% D-Glucose - 1.4mL Sterile Water - 0.2mL 10mM IGU (in DMSO) Start->Step1 Step2 2. Incubate at 30°C for 72 hours Step1->Step2 Step3 3. Sample at 0, 24, 48, 72h   - Add Methanol   - Vortex & Centrifuge Step2->Step3 Step5 5. Scale-up M2 Production   (80mL system) Step2->Step5 For Preparation Step4 4. Analyze Supernatant via HPLC Step3->Step4 Analytical Monitoring Step6 6. Stop Reaction with Ethyl Acetate Step5->Step6 Step7 7. Concentrate and Reconstitute in Methanol Step6->Step7 Step8 8. Purify M2 via Preparative HPLC Step7->Step8 Step9 9. Characterize M2 Structure using QTOF-MS & NMR Step8->Step9

Workflow for this compound metabolite preparation and analysis.

Key Reagents and Equipment:

  • Recombinant Yeast Cells: Human CYP450s (CYP1A2, 2C9, 2C19, 2D6, 2E1, 3A4) [2] [3].
  • Chemicals: this compound reference standard (purity >99%), DMSO, methanol (HPLC grade), trifluoroacetic acid (HPLC grade) [2] [3].
  • Equipment: High-performance liquid chromatograph with UV detector, centrifuge, vortex mixer [2] [3].

Clinical Pharmacology and Implications

  • Mechanism of Action: this compound is a small molecule DMARD that inhibits the production of immunoglobulins and pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α, IL-17) [4] [5]. It achieves this primarily by inhibiting the activation of the NF-κB pathway [4] [5]. Recent research also shows it restrains the function of follicular helper T (Tfh) cells by inhibiting their glucose metabolism via the Hif1α-HK2 axis, which in turn affects B-cell function and antibody production [6].
  • Clinical Efficacy: this compound has demonstrated efficacy as monotherapy and in combination with methotrexate (MTX) for rheumatoid arthritis [5]. Research is also exploring its use in other autoimmune diseases like primary Sjögren's syndrome (pSS), where it has shown benefits in reducing immunoglobulin levels and disease activity [7].

References

Iguratimod preclinical studies in animal models

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Animal Models and Key Findings

The table below summarizes two recent lines of preclinical investigation into iguratimod.

Disease Model Animal Model Details Treatment Protocol Key Findings Primary Proposed Mechanism

| COVID-19 (Excessive Inflammation) | • Strain: C57BL/6 mice • Model: Diet-induced obesity (High-fat diet for 10 weeks) • Challenge: Mouse-adapted SARS-CoV-2 [1] [2] [3] | • Dosing: Administered 1 hour before virus inoculation and continued for 4 days after infection [2]. • Comparison: Compared against dexamethasone (DEX) and a control [2]. | • Survival: Significantly improved survival rates in obese infected mice [1] [3]. • Inflammation: Reduced lung inflammation and damage [2]. • Immunity: Did not suppress interferon-induced antiviral genes, unlike DEX [3]. | Inhibition of NF-κB signaling pathway, reducing cytokine storm without compromising antiviral immunity [1] [3]. | | Bleomycin-Induced Pulmonary Fibrosis | • Strain: Likely C57BL/6 mice (common for this model) • Model: Intratracheal bleomycin instillation [4] | • Dosing: Different concentrations of this compound were tested [4]. | • Pathology: Effectively ameliorated pulmonary inflammation and fibrosis [4]. • Mechanism: Regulated macrophage polarization (inhibited M1 polarization) [4]. | Inhibition of the TLR4/NF-κB pathway in macrophages [4]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a more detailed look at the methodologies employed.

SARS-CoV-2 Infection in Obese Mice [1] [2]
  • Animal Model Generation: Eight-week-old male C57BL/6 mice were fed a high-fat diet (HFD) containing 60% fat for ten weeks to induce visceral-dominant obesity. Control groups were fed a normal-fat diet (NFD).
  • Viral Infection: The HFD and NFD mice were infected with a sublethal dose of a mouse-adapted SARS-CoV-2 virus.
  • Drug Treatment: this compound was administered to the mice 1 hour before virus inoculation and then daily up to 4 days after infection.
  • Endpoint Analysis:
    • Survival: Mice were monitored for 10 days post-infection to record survival rates.
    • Lung Analysis: On day 3 post-infection, lungs were collected for analysis. This included:
      • Histopathology: Examining tissue for inflammation and damage.
      • Immunohistochemistry: Staining for SARS-CoV-2 nucleocapsid (N) antigen to detect viral presence.
      • Gene Expression: Analyzing the expression of inflammatory and interferon-induced genes.
Bleomycin-Induced Pulmonary Fibrosis [4]
  • Disease Model Induction: Pulmonary fibrosis was induced in mice via a single intratracheal instillation of bleomycin (BLM).
  • Drug Treatment: Different concentrations of this compound were administered to the mice to observe the dose-dependent therapeutic effect.
  • Endpoint Analysis:
    • In Vivo: Lung tissues were analyzed for the extent of fibrosis, inflammation, and markers of epithelial-mesenchymal transition (EMT). The presence and polarization (M1/M2) of macrophages in the lung tissue were also evaluated.
    • In Vitro: Raw264.7 macrophage cells were induced to polarize into M1 and M2 types in vitro. The effects of this compound on this polarization and the activity of the TLR4/NF-κB pathway were studied.

Mechanisms of Action: Signaling Pathways

The therapeutic effects of this compound observed in these models are largely attributed to its ability to inhibit key pro-inflammatory signaling pathways. The diagram below synthesizes the mechanisms identified across the studies.

G IGU IGU NF-κB Activation NF-κB Activation IGU->NF-κB Activation Inhibits M1 Macrophage Polarization M1 Macrophage Polarization IGU->M1 Macrophage Polarization Inhibits SARS-CoV-2 RNA SARS-CoV-2 RNA MDA5/RIG-I MDA5/RIG-I SARS-CoV-2 RNA->MDA5/RIG-I cGAS-STING cGAS-STING MDA5/RIG-I->cGAS-STING cGAS-STING->NF-κB Activation Nucleus Nucleus NF-κB Activation->Nucleus Translocation Pro-inflammatory Cytokines\n(e.g., IL-6, TNF-α) Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NF-κB Activation->Pro-inflammatory Cytokines\n(e.g., IL-6, TNF-α) Induces Bleomycin Bleomycin TLR4 TLR4 Bleomycin->TLR4 TLR4->NF-κB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Cytokine Storm Cytokine Storm Pro-inflammatory Cytokines->Cytokine Storm Pro-inflammatory Cytokines->M1 Macrophage Polarization Pulmonary Inflammation & Fibrosis Pulmonary Inflammation & Fibrosis M1 Macrophage Polarization->Pulmonary Inflammation & Fibrosis

This diagram illustrates how this compound targets the NF-κB pathway to exert anti-inflammatory and anti-fibrotic effects in different disease models.

Key Insights for Researchers

  • Dual Benefit in Infection Models: A significant finding from the COVID-19 study is that this compound attenuated excessive inflammation without broadly suppressing antiviral immunity, a key limitation of corticosteroids like dexamethasone [3]. This makes it a promising candidate for treating hyperinflammation in viral infections without increasing viral load.
  • Repurposing Potential: The positive results in models of pulmonary fibrosis [4] and COVID-19 [1] highlight the potential for drug repurposing. This compound's known safety profile from clinical use in rheumatoid arthritis could accelerate its development for these new indications.
  • Consistent Core Mechanism: While acting on different disease triggers (viral infection, bleomycin injury), this compound's effects converge on the inhibition of the NF-κB pathway, underscoring its role as a central regulator of the inflammatory response targeted by the drug [1] [4].

References

Iguratimod synthesis and development T-614

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Basic Information

Table 1: Fundamental Profile of Iguratimod (T-614)

Aspect Details
Systematic Name N-(3-Formamido-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamide [1]
CAS Registry Number 123663-49-0 [1] [2]
Molecular Formula C₁₇H₁₄N₂O₆S [1]
Molecular Weight 374.37 g·mol⁻¹ [1]
Chemical Class Derivative of 7-methanesulfonylamino-6-phenoxychromones (a chromone with two amide groups) [1]
Trade Names Careram, Kolbet [1]
Development Code T-614 [3] [1]
Approval Status Approved for Rheumatoid Arthritis (RA) in Japan (2012) and China (2011) [3] [1] [4]
Common Dosage 25 mg twice daily (after a 4-week initiation at 25 mg once daily) [3]

Mechanism of Action: A Multi-Target Immunomodulator

This compound is a novel synthetic small-molecule disease-modifying anti-rheumatic drug (csDMARD) [3] [4]. Its mechanism is multifaceted, targeting both the inflammatory and immune components of rheumatoid arthritis, as well as bone metabolism.

The following diagram illustrates the key molecular and cellular pathways targeted by this compound:

g cluster_immune Immunomodulatory & Anti-inflammatory Actions cluster_bcell Direct Action on B Cells cluster_tfh Action on T Cells (cTfh) cluster_bone Effects on Bone & Cartilage Metabolism IGU This compound (IGU) NFkB Inhibition of NF-κB Nuclear Translocation IGU->NFkB Cytokine Inhibition of Pro-inflammatory Cytokine Production (IL-1, IL-6, IL-8, IL-17, TNF-α) IGU->Cytokine Immuno Inhibition of Immunoglobulin Production IGU->Immuno COX2 Selective Inhibition of COX-2 IGU->COX2 PKC Inhibition of Protein Kinase C (PKC) IGU->PKC Hif1a Inhibition of Hif1α Transcription Factor IGU->Hif1a BoneForm Promotion of Bone Formation (↑ Osterix, ↑ Dlx5, ↑ p38 activation) IGU->BoneForm BoneResorb Inhibition of Osteoclast Differentiation & Bone Resorption IGU->BoneResorb Cartilage Prevention of Cartilage Erosion (Inhibition of MMPs) IGU->Cartilage EGR1 Inhibition of Early Growth Response 1 (EGR1) PKC->EGR1 Diff Inhibition of Antibody-Secreting Cell Differentiation EGR1->Diff HK2 Inhibition of Hexokinase 2 (HK2) Hif1a->HK2 Glyco Inhibition of Glycolysis & Glucose Metabolism HK2->Glyco Tfh_func Suppression of cTfh Cell Function & B-Cell Help Glyco->Tfh_func

Key Immunomodulatory, Metabolic, and Bone-Protective Mechanisms of this compound.

Clinical Efficacy and Safety Data

Clinical evidence for this compound is established through randomized controlled trials (RCTs) and meta-analyses, primarily in Rheumatoid Arthritis (RA) patients.

Table 2: Summary of Key Clinical Trial Outcomes for Rheumatoid Arthritis

Study (Reference) Design & Participants Intervention & Duration Primary Efficacy Outcomes (ACR20) Safety Notes

| Hara et al., 2007 (Japan) [3] | RCT, Double-blind N=376 (Multicenter) | IGU vs. Salazosulfapyridine (SASP) vs. Placebo 28 weeks | IGU: Superior to placebo (P<0.0001) Not inferior to SASP | - | | Lü et al., 2008 (China) [3] | RCT, Double-blind N=280 (Multicenter) | IGU (25 mg QD or BID) vs. Placebo 24 weeks | IGU: Significantly better than placebo (P<0.0001) | - | | Lu et al., 2009 (China) [3] | RCT, Double-blind N=489 (Multicenter) | IGU (50 mg/day) vs. Methotrexate (MTX, 10-15 mg/week) 24 weeks | IGU (50 mg): 63.8% MTX: 62.0% (Non-inferior to MTX) | - | | Ishiguro et al., 2013 (Add-on Therapy) [3] | RCT, Double-blind N=252 (with MTX) | IGU + MTX vs. Placebo + MTX 24 weeks | IGU+MTX: 69.5% Placebo+MTX: 30.7% (P<0.001) | - | | Meta-Analysis (4 RCTs, N=1407) [5] | Systematic Review & Meta-analysis | IGU vs. Placebo or other DMARDs (MTX, SASP) 24-week therapy | IGU superior to placebo in ACR20, TJC, SJC, pain, HAQ, ESR, CRP. No significant difference vs. MTX/SASP. | "this compound for RA had few adverse events, and its efficacy and safety were the same as those of MTX and SASP for RA." |

A meta-analysis of 4 RCTs involving 1,407 patients concluded that this compound has efficacy and safety comparable to other conventional DMARDs like methotrexate and sulfasalazine, with few adverse events [5].

Key Experimental Protocols

For researchers looking to work with this compound in experimental models, here are summaries of key methodologies from the literature.

In Vitro Model: Incubation with Recombinant Human CYP450s for Metabolite Preparation

This protocol is used to study the drug's metabolism and prepare its major metabolites [6].

  • Objective: To generate and prepare a major metabolite of this compound (M2) using a recombinant human CYP450 yeast whole-cell transformation system.
  • Materials:
    • This compound (T-614)
    • Recombinant human CYP450 yeast cells (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4)
    • D-(+)-Glucose
    • K₂HPO₄ phosphate buffer (0.2 M, pH 7.4)
    • DMSO, Methanol, Ethyl Acetate
  • Procedure:
    • Incubation Setup: Prepare a 4 mL incubation mixture containing 1 g of recombinant CYP450 yeast, 2 mL of phosphate buffer, 0.4 mL of 20% glucose, 1.4 mL sterile water, and 0.2 mL of 10 mM this compound in DMSO (final this compound concentration: 0.5 mM).
    • Incubation: Incubate the mixture at 30°C for up to 72 hours.
    • Sampling & Analysis: Collect samples (e.g., at 0, 24, 48, 72 h). Precipitate proteins with methanol, vortex, centrifuge, and analyze the supernatant via HPLC (C18 column, mobile phase: methanol-water with 0.1% TFA, UV detection at 257 nm).
    • Scale-Up & Purification: For metabolite preparation, scale the reaction to 80 mL. After incubation, stop the reaction with ethyl acetate. Concentrate the extract and purify the metabolite using preparative HPLC. The metabolite structure can be confirmed by QTOF-MS and NMR [6].
Ex Vivo Model: T Cell and B Cell Co-Culture to Study Immunomodulatory Effects

This protocol helps investigate the direct effect of this compound on human immune cell crosstalk [7].

  • Objective: To explore the effect of IGU on T cell-dependent B cell antibody production.
  • Materials:
    • Peripheral blood mononuclear cells (PBMCs) from RA patients or healthy donors.
    • Cell isolation kits (e.g., Miltenyi) for CD4+ T cells and CD19+ B cells.
    • Activation antibodies: anti-CD3, anti-CD28, anti-CD40.
    • CpG oligonucleotide.
  • Procedure:
    • Cell Isolation: Isolate PBMCs from human peripheral blood using Ficoll-Paque density gradient centrifugation. Further purify CD4+ T cells and CD19+ B cells using magnetic-activated cell sorting (MACS).
    • T Cell Pre-treatment: Culture purified RA-CD4+ T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies. Treat the culture with IGU (e.g., 0-200 μg/mL) or a vehicle control (DMSO) for 72 hours.
    • Co-culture: Co-culture the pre-treated CD4+ T cells with purified allogeneic CD19+ B cells at a ratio of 1:5 (T:B cells) in a round-bottom plate.
    • Stimulation: Add soluble anti-CD3/CD28, anti-CD40 antibody, and CpG to the co-culture to provide activation signals.
    • Analysis: After 7 days, collect the cell culture supernatant. Measure antibody levels (e.g., by ELISA) and analyze cell phenotypes by flow cytometry [7].

Research and Development Insights

  • Expanding Therapeutic Applications: While approved for RA, research indicates potential for this compound in treating other autoimmune diseases. A 2021 randomized controlled trial demonstrated its efficacy in active spondyloarthritis (SpA) [8]. Network pharmacology and molecular docking studies also suggest a potential mechanism for its application in Systemic Lupus Erythematosus (SLE), involving targets like CASP3, AKT1, and the PI3K-AKT and MAPK signaling pathways [2].
  • Metabolic Pathway Elucidation: The major metabolites of this compound are a deformylated form (M1) and its N-acetylated form (M2). CYP2C9 is identified as a key enzyme in its metabolism [6].

Seeking Further Information

The search results available did not contain specific details on the chemical synthesis route of this compound. To obtain this information, I suggest you:

  • Consult Primary Literature: Search for the first published synthesis in chemical and pharmaceutical journals, such as Chemical & Pharmaceutical Bulletin (2000), which is referenced as the primary source [1].
  • Refine Your Search: Use specific terms like "T-614 synthesis route," "process chemistry of this compound," or "large-scale preparation of C17H14N2O6S" in specialized scientific databases (e.g., SciFinder, Reaxys).

References

Comprehensive Application Notes and Protocols for Iguratimod in Rheumatic Disease Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Iguratimod and Its Mechanistic Basis

This compound (IGU) is a novel small-molecular disease-modifying antirheumatic drug (DMARD) originally approved for rheumatoid arthritis (RA) in Japan and China that has demonstrated efficacy across multiple rheumatic and autoimmune conditions. Its mechanism involves multi-target immunomodulation and anti-inflammatory effects, distinguishing it from conventional DMARDs through simultaneous action on both T and B lymphocytes alongside inhibition of key inflammatory pathways [1] [2].

The drug exerts its effects through several validated mechanisms: inhibition of nuclear factor-κB (NF-κB) activation, which downregulates pro-inflammatory cytokine production; suppression of inflammatory cytokines including IL-1, IL-6, IL-8, IL-17, TNF-α, and monocyte chemotactic protein-1 (MCP-1); reduction of immunoglobulin production by B lymphocytes without affecting B-cell proliferation; and selective inhibition of cyclooxygenase-2 (COX-2), thereby reducing prostaglandin E2 (PGE2) levels while minimizing gastrointestinal adverse effects associated with non-selective COX inhibitors [1] [2]. Additionally, this compound demonstrates bone protective effects by inhibiting osteoclastogenesis and promoting osteoblast differentiation, particularly valuable in arthritis management [2].

Table 1: Key Molecular Mechanisms of this compound in Rheumatic Diseases

Mechanistic Category Specific Targets/Actions Functional Consequences
Immunomodulation Inhibition of NF-κB activation [3] [2]; Suppression of B-cell antibody production [1] [2]; Reduction of plasma cell differentiation [4] Reduced autoantibody production (RF, IgG, IgM, IgA); Decreased inflammatory mediators
Cytokine Inhibition Suppression of IL-6, IL-1β, IL-8, IL-17, TNF-α, MCP-1 [1] [2] Downregulation of inflammatory cascades; Reduced tissue inflammation
Enzyme Inhibition Selective COX-2 inhibition [2]; Suppression of matrix metalloproteinases (MMP-1, MMP-3) [5] Reduced prostaglandin-mediated inflammation; Protection against cartilage destruction
Bone Metabolism Inhibition of osteoclastogenesis [2]; Promotion of osteoblast differentiation [2] Protection against bone erosion; Joint preservation

Clinical Trial Designs Across Rheumatic Diseases

Rheumatoid Arthritis Trial Design

Study Design: Randomized, double-blind, active-controlled or placebo-controlled trials with minimum 24-week duration [5] [6].

Patient Population: Adults with active RA meeting ACR/EULAR classification criteria, with disease activity confirmed by tender/swollen joint counts and elevated acute phase reactants [5].

Intervention Arms:

  • This compound monotherapy: 25-50 mg daily (typically 25 mg twice daily) [6]
  • Combination therapy: this compound + conventional DMARDs (most commonly methotrexate) [6]
  • Comparator: Placebo, methotrexate, or sulfasalazine [5] [6]

Primary Endpoints:

  • ACR20 response rate at week 24 [5] [6]
  • Disease Activity Score using 28 joint counts (DAS28) change from baseline [6]

Key Secondary Endpoints:

  • ACR50/ACR70 response rates [6]
  • Individual ACR core set components (tender joint count, swollen joint count, patient/physician global assessments, pain assessment, functional status - HAQ score, ESR, CRP) [5]
  • Radiographic progression (for trials ≥1 year) [5]
  • Safety and tolerability assessments [5]

Table 2: Efficacy Outcomes of this compound in Rheumatoid Arthritis Clinical Trials

Outcome Measure IGU Monotherapy/Combination Therapy Control Groups Statistical Significance
ACR20 Response RR 1.45 (IGU+MTX vs control) [6] Reference p=0.003
ACR50 Response RR 1.80 (IGU+MTX vs control) [6] Reference p<0.0001
ACR70 Response RR 1.84 (IGU+MTX vs control) [6] Reference p=0.001
DAS28 Reduction WMD -1.11 (IGU+MTX vs control) [6] Reference p=0.0002
ESR Reduction WMD -11.05 (IGU+MTX vs control) [6] Reference p<0.00001
CRP Reduction SMD -1.52 (IGU+MTX vs control) [6] Reference p<0.00001
RF Reduction SMD -1.65 (IGU+MTX vs control) [6] Reference p<0.0001
Adverse Events RR 0.84 (IGU+MTX vs control) [6] Reference p<0.00001
Lupus Nephritis Trial Design

Study Design: Multi-center, randomized, open-label, parallel positive drug-controlled clinical trial with non-inferiority hypothesis (52-week duration) [4].

Patient Population: Biopsy-proven active lupus nephritis patients (n=120) recruited from six study sites in China [4].

Intervention Scheme:

  • Experimental arm: Oral this compound 50 mg daily throughout 52-week study [4]
  • Control arm: Pulse cyclophosphamide for initial 24 weeks (induction) followed by azathioprine for subsequent 24 weeks (maintenance) [4]

Primary Endpoint: Renal remission rate (complete + partial remission) at week 52, analyzed using non-inferiority hypothesis test [4].

Secondary Endpoints:

  • Immunological markers (anti-dsDNA antibody, ANA, complements C3/C4)
  • Laboratory biomarkers (proteinuria, serum creatinine, eGFR)
  • Global disease activity measures (SLEDAI-2K, BILAG score, SLICC/ACR Damage Index)
  • Safety and tolerance assessments [4]

Assessment Schedule: Screening, baseline, then visits at 2-week, 4-week (visits 3-10), and 8-week intervals (visits 11-12) through week 52 [4].

Spondyloarthritis/Ankylosing Spondylitis Trial Design

Study Design: Randomized, double-blind, placebo-controlled trial (24-week duration) with 2:1 randomization ratio (placebo:IGU) [7].

Patient Population: Active spondyloarthritis patients meeting ASAS classification criteria or modified New York criteria for AS, with BASDAI ≥4 and other activity parameters [7] [6].

Intervention:

  • Experimental: NSAIDs + this compound 25 mg twice daily
  • Control: NSAIDs + matching placebo [7]

Primary Endpoint: ASAS20 response rate at week 24 [7].

Secondary Endpoints:

  • ASAS40 response rate [7]
  • ASAS partial remission [7]
  • ASAS5/6 response [7]
  • ASDAS clinically important improvement (decrease ≥1.1) [7]
  • BASDAI, BASFI, spinal mobility (BASMI), quality of life measures [7] [6]
  • Inflammatory markers (ESR, CRP, TNF-α) [6]

Sample Size Calculation: Based on assumed ASAS20 response rates of 30% (control) vs. 65% (IGU), with α=0.05, β=0.20, 2:1 allocation ratio, requiring 21 control and 42 IGU patients, increased to 25 and 50 respectively accounting for 15% dropout [7].

Primary Sjögren's Syndrome Trial Design

Study Design: Randomized controlled trials (typically 24-week duration) [6].

Patient Population: Patients meeting classification criteria for primary Sjögren's syndrome [6].

Intervention:

  • This compound monotherapy or combination therapy
  • Comparator: Placebo or conventional therapy [6]

Primary Endpoints:

  • ESSPRI (EULAR Sjögren's Syndrome Patient Reported Index) score reduction [6]
  • ESSDAI (EULAR Sjögren's Syndrome Disease Activity Index) score reduction [6]

Secondary Endpoints:

  • Inflammatory markers (ESR, CRP, RF) [6]
  • Schirmer's test score improvement [6]
  • Safety and tolerability [6]

Detailed Experimental Protocols

Biochemical and Molecular Assays

This compound Pharmacokinetic Assessment:

  • Sample Collection: Plasma/serum samples at pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose
  • Analytical Method: High-performance liquid chromatography (HPLC) with UV detection
  • Key Parameters: C~max~, T~max~, AUC~0-24~, t~1/2~, clearance
  • Notes: Food does not significantly affect this compound pharmacokinetics [2]

Cytokine Measurement Protocol:

  • Sample Type: Serum, plasma, or synovial fluid
  • Methodology: ELISA kits for quantitative detection of IL-6, IL-1β, TNF-α, IL-17
  • Procedure: Follow manufacturer protocols with standard curve generation
  • Sample Storage: -80°C until analysis; avoid freeze-thaw cycles
  • Clinical Correlation: Assess cytokine levels at baseline and specific timepoints during treatment [2]

Immunoglobulin and Autoantibody Quantification:

  • Parameters: IgG, IgM, IgA, rheumatoid factor (RF), anti-dsDNA antibody (for SLE)
  • Methods: Nephelometry for immunoglobulins; ELISA for autoantibodies
  • Timing: Baseline, 12 weeks, 24 weeks, and study endpoint
  • Expected Outcomes: Significant reduction in immunoglobulins and autoantibodies observed in RA and SLE trials [6] [2]
Clinical Response Assessment

ACR Response Criteria Implementation:

  • Components Assessed: Tender joint count (68 joints), swollen joint count (66 joints), patient global assessment, physician global assessment, pain assessment, HAQ disability index, acute phase reactants (ESR or CRP)
  • ACR20 Calculation: ≥20% improvement in tender and swollen joint counts plus ≥20% improvement in at least 3 of 5 remaining core set measures
  • Assessment Schedule: Baseline, 4 weeks, 12 weeks, and 24 weeks [5]

BASDAI Assessment for Spondyloarthritis:

  • Administration: Self-reported questionnaire assessing fatigue, spinal pain, joint pain/swelling, areas of localized tenderness, morning stiffness duration and severity
  • Scoring: 0-10 scale for each item; final score 0-50 converted to 0-10
  • Clinical Significance: BASDAI ≥4 indicates active disease; 50% reduction or 2-point decrease considered clinically important [7]

Renal Response Assessment in Lupus Nephritis:

  • Complete Remission: Return to within 10% of normal serum creatinine, proteinuria <0.5 g/24h, inactive urinary sediment
  • Partial Remission: 50% improvement in all abnormal parameters, with no deterioration in serum creatinine
  • Assessment Timing: Baseline, 12 weeks, 24 weeks, and 52 weeks [4]

Signaling Pathways and Molecular Mechanisms

G cluster_primary Primary Molecular Targets cluster_cellular Cellular Effects cluster_cytokine Cytokine Inhibition IGU IGU NFkB NF-κB pathway IGU->NFkB COX2 COX-2 enzyme IGU->COX2 IL17 IL-17 signaling IGU->IL17 MAPK MAPK pathway IGU->MAPK PI3K PI3K-AKT pathway IGU->PI3K BCell B-cell antibody production NFkB->BCell IL6 IL-6 NFkB->IL6 IL1b IL-1β NFkB->IL1b TNFa TNF-α NFkB->TNFa COX2->IL6 IL8 IL-8 COX2->IL8 IL17->MAPK TCell T-cell activation IL17->TCell Fibroblast Synovial fibroblast migration MAPK->Fibroblast MCP1 MCP-1 MAPK->MCP1 PlasmaCell Plasma cell differentiation PI3K->PlasmaCell Osteoclast Osteoclastogenesis PI3K->Osteoclast Reduced autoantibodies Reduced autoantibodies BCell->Reduced autoantibodies Decreased inflammation Decreased inflammation TCell->Decreased inflammation Lower immunoglobulins Lower immunoglobulins PlasmaCell->Lower immunoglobulins Less joint destruction Less joint destruction Fibroblast->Less joint destruction Bone protection Bone protection Osteoclast->Bone protection Reduced inflammation Reduced inflammation IL6->Reduced inflammation IL1b->Reduced inflammation TNFa->Reduced inflammation IL8->Reduced inflammation MCP1->Reduced inflammation

Diagram 1: this compound's multi-target mechanism of action involving key inflammatory pathways and cellular effects.

Safety Monitoring and Adverse Event Management

Common Adverse Events:

  • Gastrointestinal disturbances: Occur in approximately 16.7% of patients (vs 16.0% placebo), typically mild and self-limiting; severe diarrhea requiring discontinuation <2% [7]
  • Hepatic enzyme elevation: Transaminase increases observed in <5% of patients; typically asymptomatic and reversible with dose adjustment [7]
  • Rash and hypersensitivity reactions: Rare (<2%); usually mild and manageable with symptomatic treatment [5]

Safety Monitoring Protocol:

  • Laboratory assessments (baseline, 4 weeks, 12 weeks, 24 weeks): Complete blood count, comprehensive metabolic panel (including ALT, AST, bilirubin, albumin, creatinine), urinalysis
  • Clinical assessments: Vital signs, physical examination, concomitant medications recording at each visit
  • Special populations: Contraindicated in pregnancy; require contraception during and for 3 months post-treatment [4]

Serious Adverse Event Reporting:

  • According to ICH Guidelines: any event leading to death, life-threatening experience, hospitalization, or significant disability/incapacity [5]
  • Expected frequency: Comparable to or lower than conventional DMARDs (RR 0.84 for adverse events vs control) [6]

Conclusion and Future Directions

This compound represents a promising therapeutic option for various rheumatic diseases with a distinctive multi-target mechanism encompassing immunomodulation, cytokine inhibition, and bone protection. The drug has demonstrated efficacy in rheumatoid arthritis, spondyloarthritis, lupus nephritis, and primary Sjögren's syndrome with a favorable safety profile.

Current evidence supports this compound's potential as both monotherapy and combination therapy, particularly when conventional DMARDs are insufficient or poorly tolerated. Future research should focus on head-to-head comparisons with biologic DMARDs, long-term safety and efficacy data beyond 52 weeks, and exploration of this compound's effects in other autoimmune conditions such as interstitial lung disease associated with rheumatic diseases.

References

Introduction to Iguratimod and Rationale for Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Rheumatoid arthritis is a chronic systemic autoimmune disease characterized by inflammatory synovitis and progressive joint destruction. Methotrexate (MTX) remains the cornerstone first-line disease-modifying antirheumatic drug (DMARD) for RA. However, a significant proportion of patients exhibit an inadequate response to MTX monotherapy, necessitating combination treatment strategies [1] [2].

Iguratimod (IGU) is a novel synthetic small-molecule DMARD approved for the treatment of active RA in China and Japan. It exhibits a unique mechanism of action by simultaneously modulating T and B lymphocyte function, inhibiting pro-inflammatory cytokine production, and exerting beneficial effects on bone metabolism [2]. Combination therapy with IGU and MTX leverages their complementary mechanisms, offering enhanced efficacy without a substantial increase in adverse events, making it a viable option for DMARD-experienced patients and as an initial therapeutic strategy [3] [4].


Mechanism of Action: Signaling Pathways

This compound's therapeutic effects are mediated through multiple immunomodulatory and anti-inflammatory pathways. The diagram below illustrates the key mechanistic targets of this compound in rheumatoid arthritis pathophysiology.

G cluster_immune Immune Cell Regulation cluster_signaling Inhibition of Signaling Pathways cluster_bone Bone Metabolism Effects IGU This compound (IGU) TCell T Lymphocytes IGU->TCell BCell B Lymphocytes IGU->BCell NFkB NF-κB Pathway IGU->NFkB IL17R IL-17 Receptor Activation IGU->IL17R Osteoblast Promotes Osteoblast Differentiation IGU->Osteoblast BoneResorp Inhibits Bone Resorption (via RANKL/OPG, MMPs) IGU->BoneResorp Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17) TCell->Cytokines AutoAB Autoantibody Production BCell->AutoAB Inflammation Chronic Joint Inflammation & Damage Cytokines->Inflammation AutoAB->Inflammation NFkB->Inflammation IL17R->Inflammation

Diagram 1: Key mechanistic targets of this compound in rheumatoid arthritis. IGU modulates adaptive immunity by targeting T and B lymphocytes, inhibits key pro-inflammatory signaling pathways (NF-κB and IL-17), and directly benefits bone metabolism by promoting osteoblast differentiation and inhibiting bone resorption. [2]


Clinical Efficacy Data from Trials and Meta-Analyses

The efficacy of IGU+MTX combination therapy has been evaluated in numerous randomized controlled trials (RCTs) and meta-analyses. The primary endpoints often include the American College of Rheumatology response criteria (ACR20, ACR50, ACR70) and the Disease Activity Score in 28 joints (DAS28).

Table 1: Summary of Clinical Efficacy Outcomes for IGU + MTX vs. MTX Monotherapy

Study Type (Year) Primary Efficacy Endpoint IGU + MTX Result MTX Monotherapy Result Treatment Duration Citation
Meta-Analysis (2022) ACR20 (RR) -- -- ≥12 weeks [1]

| | | RR: 1.55 (95% CI: 1.14-2.13) p=0.006 | (Reference) | | | | | ACR50 (RR) | RR: 2.04 (95% CI: 1.57-2.65) p<0.00001 | (Reference) | | | | | ACR70 (RR) | RR: 2.19 (95% CI: 1.44-3.34) p=0.00003 | (Reference) | | | | | DAS28 (WMD) | WMD: -1.65 (95% CI: -2.39 to -0.91) p<0.0001 | (Reference) | | | | RCT - SMILE Study (2025) | ACR20 Response | 77.05% | 65.87% | 52 weeks | [4] | | Real-World Study (2021) | ACR20 Response (Week 24) | 71.9% (in overall cohort) | -- | 24 weeks | [5] | | | ACR50 Response (Week 24) | 47.4% | -- | | | | | ACR70 Response (Week 24) | 24.0% | -- | | |

Abbreviations: RR: Risk Ratio; WMD: Weighted Mean Difference; CI: Confidence Interval.

The SMILE study, a large 52-week trial, further established that IGU monotherapy was non-inferior and even superior to MTX monotherapy in terms of ACR20 response, while the combination therapy showed the most favorable clinical response [4]. The therapeutic effect of IGU typically begins to manifest between 4 to 10 weeks after treatment initiation [3] [6].


Detailed Treatment Protocol

The standard protocol for administering this compound in combination with methotrexate is summarized below.

Table 2: Detailed Combination Therapy Protocol

Component Dosage and Administration Duration & Key Considerations

| This compound (IGU) | 25 mg, taken orally, twice daily. • Some protocols initiate at 25 mg once daily for the first 4 weeks to improve tolerability, then increase to 25 mg twice daily [7]. | • Minimum intervention period: 12 weeks to assess efficacy [1]. • Long-term use: Up to 52 weeks has been evaluated in clinical trials with sustained efficacy [4]. | | Methotrexate (MTX) | 10 to 15 mg, taken orally, once per week. • The specific dose within this range may be adjusted based on patient factors and clinical response [4]. | • Administered on the same day each week. • Folic acid supplementation is recommended to mitigate side effects. | | Patient Population | • DMARD-experienced patients with active RA who have had an inadequate response to previous DMARDs [3] [6]. • MTX-naïve patients with active RA as initial combination therapy [4]. | | Monitoring | Efficacy: Assess ACR response rates, DAS28, ESR, and CRP at baseline and periodically (e.g., every 12-24 weeks). Safety: Monitor complete blood count (CBC), liver function tests (ALT, AST), and renal function at baseline and regularly during treatment. |


Safety and Tolerability Profile

The combination of IGU and MTX has a manageable safety profile. A large meta-analysis found that the incidence of adverse events (AEs) in the IGU+MTX group was not significantly different from that in the MTX monotherapy group (RR 0.99, 95% CI 0.87–1.13, p=0.90) [1].

  • Common Adverse Events: The most frequently reported AEs include gastrointestinal reactions (e.g., abdominal discomfort, nausea), upper respiratory infections (e.g., nasopharyngitis), transaminase elevation, and decreases in blood iron or lymphocytes [7] [5]. These are typically mild to moderate in severity.
  • Comparison with Other Combinations: When compared to the common combination of MTX + leflunomide, IGU+MTX demonstrated a significantly lower incidence of adverse events (RR 0.74, 95% CI 0.62–0.88, p=0.0009) [1].
  • Serious Adverse Events: In a large real-world study, the rate of serious AEs (SAEs) associated with IGU was low (0.7%) [5]. Clinicians should be aware of potential risks such as gastric ulcer, infection, and fracture, particularly in elderly patients.

Research and Clinical Applications

The robust evidence supports specific use cases for IGU and MTX combination therapy in both research and clinical practice.

  • First-line Combination Therapy: The SMILE study supports the use of IGU, either as monotherapy or in combination with MTX, as an initial therapeutic option for MTX-naïve patients with active RA [4].
  • Step-up Therapy after MTX Failure: For patients with an inadequate response to MTX monotherapy, adding IGU is a highly effective strategy, as demonstrated by significant improvements in ACR responses and DAS28 scores [3] [7].
  • Alternative to Other csDMARDs: IGU+MTX offers a similarly efficacious but potentially better-tolerated combination compared to MTX + leflunomide [1] [2].
  • Beyond RA: Emerging evidence suggests potential efficacy of IGU in other rheumatic conditions. A recent retrospective study found IGU effective in reducing the frequency and duration of attacks in patients with Palindromic Rheumatism refractory to MTX and hydroxychloroquine [8].

Conclusion

The combination of this compound and methotrexate represents a scientifically grounded and clinically validated protocol for the management of active rheumatoid arthritis. Its dual mechanism of action, combining the immunomodulatory effects of IGU with the established efficacy of MTX, results in superior clinical and radiographic outcomes compared to MTX alone, without a significant increase in the burden of adverse events. The standardized protocol of IGU at 25 mg twice daily plus MTX at 10-15 mg weekly provides researchers and clinicians with a clear and effective treatment strategy.


References

Clinical Evidence for Iguratimod in Lupus Nephritis

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key clinical findings from recent studies on iguratimod for lupus nephritis treatment:

Study Type Patient Population Treatment Protocol Efficacy Results Key References

| Observational Study [1] | 14 patients with refractory LN (failed ≥2 immunosuppressants) [1] | this compound 25 mg BID (50 mg/day) as monotherapy for 24 weeks [1]. | 92.3% response rate at 24 weeks (12/13 pts) 38.5% Complete Remission (CR) 53.8% Partial Remission (PR) [1] | Kang et al. 2020 | | Randomized Controlled Trial (Protocol) [2] [3] | 120 patients with active, biopsy-proven LN (planned enrollment) [2] [3] | Induction (0-24 wks): IGU vs. Cyclophosphamide Maintenance (24-52 wks): IGU vs. Azathioprine [2] [3] | Primary outcome: Renal remission rate (CR+PR) at Week 52. Trial is designed as a non-inferiority comparison. [2] [3] | iGeLU Study Protocol, 2021 |

Proposed Mechanisms of Action

This compound is a small-molecule disease-modifying antirheumatic drug (DMARD) with multiple immunomodulatory activities relevant to SLE and LN pathogenesis [4] [5]. Its mechanisms are summarized in the diagram below:

G cluster_BCell B Cell & Humoral Immunity cluster_TCell T Cell & Cytokine Regulation IGU This compound (IGU) B1 Inhibits immunoglobulin production IGU->B1 B2 Suppresses plasma cell differentiation IGU->B2 B4 Targets PKC/EGR1/Blimp-1 axis IGU->B4 T1 Reduces Th1 and Th17 cells IGU->T1 T2 May increase Treg cells IGU->T2 T3 Inhibits pro-inflammatory cytokines IGU->T3 P1 Inhibits NF-κB activation IGU->P1 P2 Disrupts IL-17 signaling IGU->P2 P3 Inhibits MAPK phosphorylation IGU->P3 P4 Modulates PI3K-AKT pathway IGU->P4 B3 Reduces autoantibodies (anti-dsDNA) B1->B3 B2->B3 B4->B2 subcluster_pathway subcluster_pathway P1->T3 P2->T3

Detailed Experimental Protocols

Clinical Protocol for Refractory Lupus Nephritis

This protocol is adapted from a clinical study on patients with refractory LN [1].

  • Patient Selection:

    • Inclusion Criteria: Diagnosis of refractory LN, defined as treatment failure or relapse after at least two standard immunosuppressant agents; proteinuria ≥1.0 g/24 hours.
    • Exclusion Criteria: Presence of severe extra-renal lupus manifestations requiring more aggressive therapy; advanced renal impairment.
  • Treatment Regimen:

    • Dosage: Oral this compound at 25 mg twice daily (total 50 mg/day).
    • Concomitant Medications:
      • Steroids: Maintain pre-existing steroid dose (e.g., median prednisone 10 mg/day) without increase at study initiation.
      • Other Immunosuppressants: Discontinue all previous immunosuppressant agents upon starting this compound.
      • Supportive Care: Continue stable doses of angiotensin-converting enzyme inhibitors/angiotensin receptor blockers (ACEI/ARB) and anti-malarials.
  • Efficacy and Safety Monitoring:

    • Schedule: Assess at baseline, then at 4, 12, and 24 weeks.
    • Renal Efficacy Parameters:
      • 24-hour urinary protein
      • Serum creatinine and estimated glomerular filtration rate (eGFR)
      • Serum albumin
    • Immunological Parameters:
      • Anti-dsDNA antibodies
      • Serum complement C3 and C4
    • Safety Monitoring:
      • Complete blood count (CBC)
      • Liver function tests (LFTs)
  • Endpoint Assessment:

    • Complete Remission (CR): 24h urine protein <300 mg, normal urinary sediment, normal serum creatinine.
    • Partial Remission (PR): 24h urine protein 300-2000 mg with ≥50% reduction from baseline, serum albumin >30 g/L, serum creatinine increase ≤25%.
In Vitro Protocol for B Cell Differentiation Analysis

This protocol assesses the direct effect of this compound on human B cell differentiation and antibody production [4].

  • Cell Culture:

    • Isolation: Isolate naïve B cells from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
    • Stimulation: Culture cells in media containing CD40L and IL-4 to stimulate activation and plasma cell differentiation.
    • Treatment: Add this compound at a range of concentrations. Include a vehicle control.
  • Analysis:

    • Flow Cytometry:
      • Surface Markers: Analyze expression of CD19, CD27, and CD38 to identify plasma cell populations.
      • Intracellular Staining: Detect immunoglobulins and master transcription factor Blimp-1.
    • ELISA: Quantify concentrations of IgM and IgG in cell culture supernatants.
    • Western Blot: Analyze expression of key proteins in the PKC/EGR1 signaling pathway.

Safety and Risk Management

  • General Safety Profile: In RA studies, this compound is generally well-tolerated. Most adverse reactions are mild and reversible upon dose reduction or discontinuation [4].
  • Renal Function Monitoring: A 2025 study highlighted the importance of monitoring renal function, particularly when this compound is used concomitantly with salazosulfapyridine (SASP), as this combination was identified as an independent risk factor for a decline in eGFR [6]. It is recommended to:
    • Monitor eGFR and serum creatinine at baseline and regularly during treatment.
    • Avoid concomitant use of SASP and other nephrotoxic drugs where possible.
  • Other Monitoring: Routine monitoring of liver function and blood cell counts is advised [1].

Conclusion and Future Directions

Current evidence suggests this compound is a promising therapeutic candidate for lupus nephritis through its multifaceted inhibition of B cell function, T cell responses, and pro-inflammatory pathways [4] [5] [7]. Early clinical data shows high response rates in refractory patients [1] [8]. The ongoing multi-center RCT (iGeLU study) will provide higher-level evidence on its efficacy and safety compared to conventional first-line therapy [2] [3].

Future work should focus on:

  • Identifying biomarkers to predict treatment response.
  • Optimizing combination therapy strategies with other DMARDs.
  • Further elucidating its mechanisms of action in human lupus.

References

Iguratimod monotherapy versus combination therapy approaches

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile of Iguratimod

Table 1: Summary of Efficacy Outcomes for this compound in Rheumatoid Arthritis

Therapy Regimen Comparison ACR20 Response ACR50 Response ACR70 Response DAS28-ESR Reduction Key Study Findings
IGU Monotherapy vs. MTX Monotherapy RR 1.15, 95% CI 1.05–1.27 [1] No significant difference [1] No significant difference [1] MD -0.15, 95% CI -0.27 to -0.03 [1] Non-inferior to MTX; superior in ACR20 in some studies [2]
IGU + MTX vs. MTX Monotherapy RR 1.24, 95% CI 1.14–1.35 [1] RR 1.96, 95% CI 1.62–2.39 [1] RR 1.91, 95% CI 1.41–2.57 [1] MD -1.43, 95% CI -1.73 to -1.12 [1] Statistically superior in ACR responses and disease activity reduction [2] [3]
IGU + MTX vs. MTX + LEF No significant difference [1] No significant difference [1] No significant difference [1] No significant difference [1] Comparable efficacy with a better safety profile [1]

Table 2: Summary of Safety and Other Clinical Outcomes

Outcome Measure IGU Monotherapy IGU + MTX Notes & Comparisons
Any Adverse Events (AEs) No significant difference vs. MTX [1] No significant difference vs. MTX [1] [4] Common AEs include gastrointestinal upset and elevated transaminases [5].
Serious Adverse Events (SAEs) --- Incidence similar to placebo+MTX (e.g., 5 vs 3 patients) [3] Real-world study: 0.7% (13/1751) had IGU-associated SAEs [5].
Radiographic Progression (vdH-mTSS) Change: -0.37 vs. MTX [2] Change: -0.68 vs. MTX [2] Suggests potential benefit in slowing joint damage.
Use in Refractory/Other Diseases Effective for Palindromic Rheumatism [6] --- Shown to reduce attack frequency and duration in PR [6]. Promising for Lupus Nephritis [7].

Detailed Experimental Protocols

Here are detailed methodologies from key clinical trials and studies on this compound.

Protocol: The SMILE Study (Long-term Combination Therapy in Early RA)

This is a multicenter, double-blind, randomized, non-inferiority clinical trial conducted over 52 weeks [2].

  • Patient Population: 911 patients with active RA who were naïve to methotrexate [2].
  • Randomization & Dosing: Patients were randomized 1:1:1 into three groups:
    • MTX monotherapy: 10-15 mg weekly.
    • IGU monotherapy: 25 mg twice daily.
    • Combination therapy: IGU (25 mg twice daily) + MTX (10-15 mg weekly) [2].
  • Primary Endpoints:
    • The proportion of patients achieving an ACR20 response at week 52.
    • Change from baseline in the van der Heijde-modified Total Sharp Score (vdH-mTSS) at week 52 [2].
  • Key Assessments:
    • Clinical: SDAI, CDAI, DAS28-CRP, DAS28-ESR.
    • Safety: Monitoring and recording of adverse events throughout the study [2].
Protocol: Real-World Effectiveness and Safety Study

This was a nationwide, prospective, real-world study designed to reflect clinical practice [5].

  • Patient Population: 1759 active adult RA patients, including those with comorbidities like hypertension and diabetes, with or without ongoing DMARD treatment [5].
  • Study Design: A two-stage, 24-week study.
    • Stage 1 (Weeks 1-12): IGU (25 mg twice daily) was added as either monotherapy or to the patient's existing background therapy.
    • Stage 2 (Weeks 13-24): Adjustment of other RA medications (excluding IGU) was permitted based on disease activity [5].
  • Primary Endpoints:
    • ACR20 response rate at week 24.
    • Incidence of adverse events over 24 weeks [5].
  • Secondary Endpoints:
    • ACR50 and ACR70 response rates at week 24.
    • Changes in DAS28 and Health Assessment Questionnaire (HAQ) scores from baseline to weeks 12 and 24 [5].
Protocol: Treatment of Palindromic Rheumatism (PR) with IGU

This retrospective study evaluated IGU in patients with PR refractory to first-line treatments [6].

  • Patient Population: 32 patients with PR and poor response to MTX and/or hydroxychloroquine (HCQ) [6].
  • Treatment Regimen: Patients were switched to either:
    • IGU monotherapy: 25 mg twice daily, or
    • IGU + MTX combination: IGU (25 mg twice daily) + MTX (10 mg weekly) [6].
  • Outcome Measures:
    • Primary: Frequency and duration of disease attacks over a three-month period.
    • Remission Definitions:
      • Complete remission: No attacks within 3 months.
      • Partial remission: ≥50% reduction in attack frequency.
      • No remission: <50% reduction in attack frequency [6].

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the drug's multifaceted mechanism of action and a generalized workflow for conducting a clinical trial.

G cluster_immune Immunomodulatory Actions cluster_bone Bone and Cartilage Protection IGU IGU B_Cell Inhibition of B-Cell Differentiation IGU->B_Cell Cytokine Inhibition of Pro-inflammatory Cytokines (e.g., IL-1, IL-6, IL-17, TNF-α) IGU->Cytokine Osteoblast Promotion of Osteoblast Differentiation IGU->Osteoblast RANKL Modulation of RANKL/OPG Ratio IGU->RANKL MMP Inhibition of MMP-1 & MMP-3 (Cartilage Destruction) IGU->MMP Plasma_Cell Reduction of Plasma Cell Formation B_Cell->Plasma_Cell Immunoglobulin Suppression of Immunoglobulin Production Plasma_Cell->Immunoglobulin NF_kB Inhibition of NF-κB Signaling Cytokine->NF_kB

Diagram 1: Multimodal Mechanism of Action of this compound. IGU acts on both immune and skeletal systems by inhibiting B-cell function and pro-inflammatory cytokines, while also protecting bone and cartilage [8] [4].

G Start Protocol Finalization & Ethics Approval Recruitment Patient Recruitment & Screening Against Inclusion/Exclusion Criteria Start->Recruitment Randomization Randomization Recruitment->Randomization Intervention Intervention Period (e.g., 24-52 weeks) Group A: IGU Monotherapy Group B: IGU + MTX Group C: MTX Monotherapy Randomization->Intervention Assessment Regular Clinical & Laboratory Assessments Intervention->Assessment Safety Continuous Safety Monitoring Intervention->Safety Endpoints Endpoint Evaluation (Primary: e.g., ACR20, vdH-mTSS Secondary: e.g., ACR50/70, DAS28, HAQ) Assessment->Endpoints Analysis Data Analysis (Intention-to-Treat) Endpoints->Analysis Safety->Endpoints

Diagram 2: Generic Workflow for a Randomized Controlled Trial (RCT) of this compound. This flowchart outlines the key stages in conducting an IGU clinical trial, from setup to analysis [2] [3] [5].

Conclusion and Clinical Application Notes

For researchers and drug development professionals, the following points are critical:

  • Positioning: this compound is an effective csDMARD that can be considered both as an initial monotherapy for patients intolerant to MTX and as a core component in combination therapy for enhanced efficacy [2] [4].
  • Safety: The drug has a manageable safety profile. Clinical protocols should include regular monitoring of gastrointestinal symptoms, liver function, and complete blood counts [1] [5].
  • Expanding Indications: Preclinical and preliminary clinical data suggest potential for drug repurposing in other immune-related conditions, such as lupus nephritis, warranting further investigation in rigorous RCTs [6] [7].

References

Comprehensive Application Notes and Protocols: Iguratimod for Systemic Sclerosis Fibrosis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanisms of Action

Iguratimod (IGU) is a novel disease-modifying antirheumatic drug (DMARD) initially approved for rheumatoid arthritis that has demonstrated significant potential for repurposing in systemic sclerosis (SSc) fibrosis treatment. As a small molecule immunomodulator with multi-target activity, this compound exerts potent anti-fibrotic effects through several interconnected biological pathways. The drug's mechanism involves direct inhibition of pro-fibrotic transcription factors, particularly early growth response 1 (EGR1), which serves as a master regulator of fibrosis progression in SSc. [1] EGR1 overexpression has been identified as a central driver in SSc pathogenesis, where it establishes a positive feedback loop with TGF-β—the primary cytokine responsible for fibroblast activation and extracellular matrix (ECM) production. [1]

Beyond EGR1 inhibition, this compound modulates multiple aspects of the fibrotic cascade and immune dysregulation characteristic of SSc. The drug suppresses B-cell differentiation and antibody production through downregulation of the PKC/EGR1 axis, reduces inflammatory cytokine production (including TNF-α, IL-1β, IL-6, IL-17), and inhibits NF-κB signaling. [2] [3] [4] Additionally, this compound has been shown to block the epithelial-mesenchymal transition (EMT) process, suppress NLRP3 inflammasome activation, and reduce reactive oxygen species (ROS) production—all critical pathways in fibrosis development. [5] [6] Recent evidence also demonstrates that this compound regulates macrophage polarization by inhibiting the TLR4/NF-κB pathway, thereby shifting the balance from pro-fibrotic M2 macrophages toward anti-fibrotic phenotypes. [7] This multi-faceted mechanism of action positions this compound as a promising therapeutic candidate for addressing the complex pathophysiology of SSc.

Table 1: Key Anti-fibrotic Mechanisms of this compound in Systemic Sclerosis

Mechanistic Category Specific Targets Biological Effects Experimental Evidence
Transcription Factor Inhibition EGR1, NF-κB Disrupts TGF-β/EGR1 positive feedback loop; reduces pro-fibrotic gene expression Western blot, immunofluorescence, siRNA knockdown [1]
Immune Cell Modulation B-cells (differentiation), T-cells (Th1/Th17), Macrophages (M1/M2 polarization) Reduces autoantibody production, decreases inflammatory cytokines, balances immune cell subsets Flow cytometry, cytokine ELISA, immunohistochemistry [3] [7]
Fibrotic Process Direct Inhibition TGF-β signaling, α-SMA, Collagen I/III, Fibronectin Suppresses fibroblast-to-myofibroblast transition, reduces ECM deposition Masson trichrome, hydroxyproline content, Western blot [1] [6]
Inflammatory Pathway Suppression NLRP3 inflammasome, COX-2, IL-17 signaling Reduces inflammation-driven fibrosis, decreases prostaglandin production PCR, inflammasome activation assays [5] [4]

Preclinical Efficacy and Experimental Models

The anti-fibrotic efficacy of this compound has been demonstrated across multiple well-established preclinical models of scleroderma and fibrosis. In the bleomycin-induced skin fibrosis model, oral administration of this compound (30 mg/kg/day) or topical application (1% formulation) significantly reduced dermal thickness, collagen content, and ECM accumulation after 3-6 weeks of treatment. [1] Similar positive results were observed in the Tsk-1 mouse model, where this compound application ameliorated the characteristic hypodermal fibrosis. [1] Importantly, in human SSc skin xenografts transplanted into immunodeficient mice, local this compound treatment (10 μg/100μL every other day for 5 weeks) directly reduced collagen deposition and decreased densities of EGR1-positive and TGF-β-positive fibroblasts, demonstrating its relevance to human disease pathology. [1]

In pulmonary fibrosis models—particularly relevant given the high mortality from SSc-associated interstitial lung disease—this compound has shown consistent beneficial effects. In the bleomycin-induced pulmonary fibrosis model, this compound treatment (25-50 mg/kg/day orally) significantly improved lung architecture, reduced inflammatory infiltration, decreased collagen deposition (as measured by hydroxyproline content), and suppressed markers of EMT and myofibroblast activation. [5] [6] [7] The therapeutic effects followed a clear dose-response relationship, with 50 mg/kg/day providing superior protection compared to 25 mg/kg/day. [7] Time-course analyses revealed that this compound effectively intervenes at multiple stages of fibrotic development—suppressing early inflammatory responses through inhibition of M1 macrophage polarization and preventing later fibrotic progression by modulating M2 macrophage differentiation and reducing TGF-β-driven fibroblast activation. [7]

Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Fibrosis Models

Disease Model Administration Route Dosing Regimen Key Efficacy Outcomes Reference
Bleomycin-induced skin fibrosis Oral / Topical 30 mg/kg/day oral or 1% topical for 3 weeks ↓ Dermal thickness, ↓ collagen content, ↓ ECM accumulation [1]
Tsk-1 mouse model Topical 1% solution on 1cm² area twice daily for 6 weeks ↓ Hypodermal fibrosis, improved skin histology [1]
SSc skin xenograft Local injection 10 μg/100μL every other day for 5 weeks ↓ Collagen in human grafts, ↓ EGR1+ and TGF-β+ fibroblasts [1]
Bleomycin-induced pulmonary fibrosis Oral gavage 25-50 mg/kg/day for 28 days ↓ Ashcroft score, ↓ hydroxyproline, ↓ inflammatory cells in BALF [5] [7]
Bleomycin-induced pulmonary fibrosis Oral gavage 50 mg/kg/day for 28 days ↓ EMT markers, ↓ NLRP3 inflammasome activation, ↓ ROS production [5] [6]

The following diagram illustrates the central signaling pathways targeted by this compound in systemic sclerosis fibrosis:

G BLM Bleomycin/Environmental Triggers TGFB TGF-β BLM->TGFB TLR4 TLR4 BLM->TLR4 EGR1 EGR1 TGFB->EGR1 Non-canonical c-Abl/p300 EMT EMT Process TGFB->EMT FMT Fibroblast-Myofibroblast Transition TGFB->FMT EGR1->TGFB Positive Feedback NFkB NF-κB NLRP3 NLRP3 Inflammasome NFkB->NLRP3 M1 M1 Macrophage Polarization NFkB->M1 TLR4->NFkB NLRP3->M1 M2 M2 Macrophage Polarization M1->M2 Phenotypic Shift M2->TGFB EMT->FMT ECM ECM Production (Collagen I/III, Fibronectin) FMT->ECM Fibrosis Tissue Fibrosis ECM->Fibrosis IGU This compound (IGU) inv1 IGU->inv1 Inhibits inv2 IGU->inv2 Inhibits inv3 IGU->inv3 Inhibits inv4 IGU->inv4 Inhibits inv5 IGU->inv5 Inhibits inv6 IGU->inv6 Inhibits inv7 IGU->inv7 Inhibits inv1->EGR1 inv2->NFkB inv3->NLRP3 inv4->M1 inv5->M2 inv6->EMT inv7->FMT

In Vitro Experimental Protocols

Fibroblast Activation and EGR1 Inhibition Assays

Primary human dermal fibroblast isolation and culture represents a fundamental protocol for investigating this compound's anti-fibrotic mechanisms. Fibroblasts are typically isolated from human foreskin samples or SSc patient skin biopsies through sequential enzymatic digestion. Briefly, tissue samples are first treated with 0.1% dispase II overnight at 4°C to separate epidermis from dermis, followed by 0.5% collagenase treatment of the dermal layer at 37°C for 2-4 hours to liberate fibroblasts. [1] The isolated fibroblasts are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% vitamin solutions, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. Cells between passages 4-8 are recommended for experimental use to maintain phenotypic stability. [1]

For EGR1 inhibition studies, fibroblasts are stimulated with 10 ng/mL recombinant human TGF-β to induce pro-fibrotic activation while simultaneously treating with varying concentrations of this compound (typically 10-100 μM). [1] The key readouts include EGR1 expression levels (measured by Western blot and immunofluorescence), mRNA levels of EGR1-responsive genes (COL1A1, COL3A1, FN1 via RT-qPCR), and functional measures of fibroblast activation including α-smooth muscle actin (α-SMA) expression, proliferation rates (EdU assay), and collagen secretion (Sircol assay). To establish causal relationship between EGR1 inhibition and anti-fibrotic effects, EGR1 overexpression and knockdown experiments are essential. EGR1 overexpression is achieved by transfecting fibroblasts with pcDNA3.1 plasmid encoding human EGR1, while knockdown utilizes EGR1-specific siRNA (sense: 5′-CCAUGGACAACUACCCUAATT-3′; anti-sense: 5′-UUAGGGUAGUUGUCCAUGGTT-3′) transfected using Lipofectamine RNAiMAX. [1]

Macrophage Polarization Studies

The impact of this compound on macrophage polarization is assessed using Raw264.7 murine macrophages or primary bone marrow-derived macrophages (BMDMs). For M1 polarization, cells are stimulated with 100 ng/mL lipopolysaccharide (LPS) with or without 20-50 μM this compound pretreatment (2 hours). [7] For M2 polarization, cells are stimulated with 20 ng/mL IL-4 and/or IL-13 with similar this compound pretreatment. [7] After 24-48 hours of polarization, cells are analyzed for polarization markers: iNOS and CD86 for M1 phenotype; Arg-1 and CD206 for M2 phenotype using flow cytometry, Western blot, or immunofluorescence. Cytokine secretion profiles (TNF-α, IL-6, IL-1β for M1; TGF-β, CCL17, CCL22 for M2) are quantified by ELISA. To investigate mechanism, TLR4/NF-κB pathway activation is assessed by measuring phosphorylated NF-κB levels (Western blot) and nuclear translocation (immunofluorescence). [7]

Epithelial-Mesenchymal Transition (EMT) Process Evaluation

The effect of this compound on EMT—a critical process in pulmonary fibrosis—is evaluated using A549 human alveolar epithelial cells. Cells are treated with 10 ng/mL TGF-β to induce EMT with or without this compound co-treatment (20-100 μM) for 48-72 hours. [5] [6] Key markers include epithelial markers (E-cadherin, ZO-1) which decrease during EMT, and mesenchymal markers (α-SMA, vimentin, N-cadherin) which increase. These are quantified by Western blot, immunofluorescence, and RT-qPCR. Functional assessments include migration capacity (wound healing assay, Transwell migration) and invasion potential (Matrigel Transwell assay). Additionally, NLRP3 inflammasome activation is evaluated by treating cells with LPS (1 μg/mL for 3 hours) followed by ATP (5 mM for 30 minutes) with or without this compound pretreatment; caspase-1 activation and IL-1β secretion are measured by Western blot and ELISA. [5]

In Vivo Experimental Protocols

Bleomycin-Induced Mouse Model of Skin Fibrosis

The bleomycin-induced skin fibrosis model is widely used for evaluating potential SSc therapeutics. The protocol involves subcutaneous injection of bleomycin (100 μL of 0.5 mg/mL solution in PBS) daily for 3-6 weeks into the shaved backs of 6-8 week-old female C57BL/6 mice. [1] Control mice receive PBS only. For this compound treatment, two administration routes are established: oral gavage (30 mg/kg/day suspended in 0.4% carboxymethyl cellulose) or topical application (50 μL of 1% this compound in DMSO twice daily). [1] Treatment typically begins simultaneously with bleomycin injections and continues for the study duration.

Endpoint analyses include:

  • Histological assessment: Skin sections stained with hematoxylin and eosin (H&E) for measurement of dermal thickness at multiple sites, and Masson's trichrome for collagen deposition quantification.
  • Hydroxyproline content: Quantitative measurement of collagen content using a hydroxyproline assay kit (typically from Solarbio, BC0255) following manufacturer's instructions. [7]
  • Immunohistochemistry/Immunofluorescence: Staining for α-SMA, EGR1, TGF-β, CD3 (T-cells), CD20 (B-cells), and CD68 (macrophages) to evaluate cellular infiltration and activation.
  • RNA sequencing and pathway analysis: Transcriptomic profiling of skin tissues to identify this compound-regulated genes and pathways. [1]
Bleomycin-Induced Pulmonary Fibrosis Model

The bleomycin-induced pulmonary fibrosis model is essential for evaluating this compound's effect on SSc-associated interstitial lung disease. Mice (C57BL/6, 6-8 weeks old) receive a single intratracheal instillation of bleomycin (3 mg/kg in 50 μL saline) under anesthesia. [5] [7] Control animals receive saline only. This compound treatment (25 or 50 mg/kg/day in 0.4% CMC-Na) is administered daily by oral gavage, typically starting on the day of bleomycin instillation and continuing for 21-28 days. [7]

Comprehensive endpoint analyses include:

  • Bronchoalveolar lavage fluid (BALF) analysis: Total and differential cell counts, cytokine levels (TGF-β, IL-1β, IL-6, TNF-α) by ELISA.
  • Histopathological scoring: H&E staining for Szapiel's inflammatory score and Masson's trichrome for Ashcroft fibrosis score. [7]
  • Hydroxyproline assay: Quantification of total lung collagen content. [7]
  • Immunostaining: Analysis of EMT markers (E-cadherin, vimentin, α-SMA), macrophage polarization markers (iNOS/CD86 for M1; Arg-1/CD206 for M2), and ECM components (collagen I, fibronectin).
  • Western blot and PCR: Evaluation of fibrotic (α-SMA, collagen I, collagen III), inflammatory (NF-κB, TLR4), and EMT markers in lung tissue homogenates.

The following workflow diagram illustrates the key in vivo and in vitro experimental approaches:

G Start Experimental Design InVivo In Vivo Models Start->InVivo InVitro In Vitro Systems Start->InVitro BLMskin Bleomycin-induced Skin Fibrosis Model InVivo->BLMskin TSK1 Tsk-1 Mouse Model InVivo->TSK1 Xenograft SSc Skin Xenograft Model InVivo->Xenograft BLMlung Bleomycin-induced Pulmonary Fibrosis InVivo->BLMlung Fibroblast Primary Human/Dermal Fibroblast Culture InVitro->Fibroblast Macrophage Macrophage Polarization Assays InVitro->Macrophage EMT Epithelial-Mesenchymal Transition Models InVitro->EMT End Data Integration & Analysis Histology Histopathological Analysis BLMskin->Histology TSK1->Histology Molecular Molecular & Biochemical Assays Xenograft->Molecular BLMlung->Molecular Fibroblast->Molecular Macrophage->Molecular EMT->Molecular Histology->End Molecular->End Omics Transcriptomics & Pathway Analysis Omics->End

Technical Considerations and Data Analysis

This compound Formulation and Stability

For in vitro studies, this compound is typically dissolved in DMSO to create stock solutions (e.g., 100 mM) that are stored at -20°C. Final DMSO concentrations in cell culture should not exceed 0.1% to avoid cytotoxicity. For in vivo administration, this compound is suspended in 0.4% carboxymethyl cellulose (CMC-Na) for oral gavage or dissolved in DMSO (for topical application) or normal saline with 10% DMSO (for local injection). [1] [7] The drug demonstrates good stability in these formulations when stored protected from light at 4°C for up to one week.

Optimal Dosing and Administration

Based on preclinical studies, effective dosing regimens include:

  • In vitro: 10-100 μM, with most effects observed in the 20-50 μM range
  • In vivo oral: 25-50 mg/kg/day for pulmonary fibrosis models; 30 mg/kg/day for skin fibrosis models
  • In vivo topical: 1% solution applied twice daily
  • Local injection: 10 μg/100μL every other day for xenograft models [1]
Data Analysis and Interpretation

Comprehensive assessment of this compound's anti-fibrotic effects requires integration of multiple data types:

  • Histopathological scoring: Use blinded evaluation for dermal thickness, Ashcroft score (lung fibrosis), and inflammatory scores with appropriate statistical analysis (ANOVA with post-hoc tests for multiple groups).
  • Molecular data: Western blot and PCR data should be normalized to housekeeping controls and presented as fold-changes relative to control groups.
  • Pathway analysis: For transcriptomic data, utilize tools like Ingenuity Pathway Analysis (IPA) or Gene Set Enrichment Analysis (GSEA) to identify significantly regulated pathways. [1]
  • Correlation analysis: Examine relationships between different parameters (e.g., EGR1 expression vs. collagen content, macrophage polarization vs. fibrosis scores) to establish mechanistic connections.

Conclusion

This compound represents a promising multi-target therapeutic candidate for systemic sclerosis-associated fibrosis through its coordinated inhibition of key pathological processes. These application notes provide comprehensive protocols for investigating its mechanisms and efficacy across relevant experimental systems. The detailed methodologies enable researchers to rigorously evaluate this compound's anti-fibrotic properties and contribute to the growing evidence supporting its potential repurposing for SSc treatment.

References

Iguratimod for primary Sjögren's syndrome management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy Data Summary

The efficacy of iguratimod in managing pSS has been demonstrated in multiple randomized controlled trials. Key outcome measures are summarized in the tables below.

Table 1: Improvement in Primary Clinical Outcome Measures after this compound Treatment

Outcome Measure Description of Improvement Key Comparative Findings
ESSPRI Patient-reported symptom score (dryness, pain, fatigue) significantly reduced [1] [2]. Superior improvement vs. placebo and HCQ [1] [2].
ESSDAI Physician-assessed systemic disease activity score significantly reduced [3] [2]. Superior improvement vs. conventional therapy (HCQ + GC) [3] [4].
Immunoglobulin G (IgG) Serum levels significantly reduced [3] [2] [4]. Superior reduction vs. HCQ and conventional therapy [3] [2] [4].
Schirmer's Test Tear secretion improved [3] [4]. Values significantly higher vs. conventional therapy [3].
Salivary Flow Unstimulated whole salivary flow showed improvement [1]. -

Table 2: Impact on Key Immunological Parameters in pSS Patients

Immunological Parameter Change with this compound Treatment Proposed Significance
B-cell Populations Total B cells, plasmablasts, and plasma cells decreased [5]. Reduces antibody-producing cells.
Activated B-cells (CD38+IgD+) Significant decrease [3]. Counteracts B-cell hyperactivation.
BAFF-Receptor (BAFF-R) on B-cells Expression significantly decreased [3]. Disrupts BAFF/BAFF-R survival signal.
Regulatory B-cells (Bregs) CD19+CD5+CD1d+ B-cell levels increased [2]. May help restore immune tolerance.
cTfh Cells Circulating T-follicular helper cells suppressed [5]. Reduces critical help for B-cell activation/differentiation.

Mechanisms of Action

This compound mediates its therapeutic effects in pSS through a multi-targeted impact on the adaptive immune system.

1. Suppression of B-cell Differentiation and Function this compound directly inhibits B-cell activation and differentiation into antibody-producing plasma cells [6] [7]. This is evidenced by reduced serum IgG levels and decreased populations of plasmablasts and plasma cells in treated patients [3] [5]. The drug also downregulates the BAFF-receptor on B-cells, making them less responsive to survival signals from BAFF, a cytokine critical in pSS pathogenesis [3].

2. Inhibition of T-follicular Helper (Tfh) Cells A key mechanism involves the suppression of Tfh cell differentiation, which is crucial for providing help to B cells [5]. The proposed signaling pathway is as follows:

G IGU This compound (IGU) PDK1 PDK1 IGU->PDK1 Interacts with pAkt p-Akt (Inactive) PDK1->pAkt Activates mTORC1 mTORC1 Activity pAkt->mTORC1 Stimulates STAT3 p-STAT3 mTORC1->STAT3 Promotes Phosphorylation BCL6 Transcription Factor BCL6 STAT3->BCL6 Upregulates PRDM1 Transcription Factor PRDM1 STAT3->PRDM1 Downregulates Tfh_Diff Tfh Cell Differentiation BCL6->Tfh_Diff Promotes PRDM1->Tfh_Diff Suppresses

Figure 1: this compound suppresses Tfh cell differentiation via the PDK1/Akt/mTOR/STAT3 signaling axis. IGU interacts with PDK1, inhibiting the phosphorylation of Akt and its downstream mTORC1/STAT3 activity. This leads to downregulation of the Tfh master transcription factor BCL6 and upregulation of its repressor, PRDM1, thereby curtailing Tfh differentiation [5].

3. Promotion of Regulatory B-cells (Bregs) One study found that this compound increased levels of CD19+CD5+CD1d+ Bregs, a cell type involved in immune regulation, whereas hydroxychloroquine did not show this effect [2]. This suggests this compound may help restore immune tolerance.

Experimental Protocols

For researchers aiming to validate or explore these mechanisms, the following protocols from key studies provide a foundation.

Protocol 1: Clinical Administration for pSS

  • Indication: Active primary Sjögren's syndrome with systemic involvement or hypergammaglobulinemia.
  • Dosage: 25 mg, administered orally, twice daily [3] [1] [2].
  • Treatment Duration: Assess efficacy at 12 weeks [3]; sustained improvement observed over 24 weeks [1] [2].
  • Common Combination Therapy: Often used with background therapies like hydroxychloroquine (HCQ) and low-dose glucocorticoids (e.g., ≤10 mg prednisone/day) [2] [4].
  • Efficacy Monitoring:
    • Patient-Reported Outcomes: ESSPRI questionnaire.
    • Systemic Disease Activity: ESSDAI score.
    • Laboratory Tests: Serum IgG, RF, ESR.
    • Exocrine Function: Schirmer's test, unstimulated salivary flow rate.

Protocol 2: In Vitro Assessment of Tfh Cell Differentiation

  • Source: [5]
  • 1. Cell Isolation: Isolate CD4+CD45RA+ naive T cells from human PBMCs using a Naive CD4+ T Cell Isolation Kit.
  • 2. Tfh Polarization Culture:
    • Activate naive T cells with soluble anti-CD3 (5 µg/mL) and anti-CD28 (5 µg/mL) antibodies.
    • Culture in Tfh-polarizing cytokines: IL-6 (25 ng/mL), IL-1β (12.5 ng/mL), IL-23 (25 ng/mL), and TGF-β (5 ng/mL), with neutralizing antibodies for IL-4 and IFN-γ.
    • Treatment: Add this compound (10-30 µg/mL) or vehicle control (DMSO) to the culture medium.
    • Incubate for 3-5 days at 37°C, 5% CO₂.
  • 3. Flow Cytometry Analysis:
    • Harvest cells and stain for surface markers: CD4, CXCR5.
    • For intracellular staining, stimulate cells with PMA/ionomycin in the presence of Brefeldin A, then stain for key Tfh cytokines (e.g., IL-21) and transcription factors (e.g., BCL6).
    • Analyze using flow cytometry to determine the percentage of CXCR5+ Tfh cells and their functional state.

Protocol 3: Evaluating B-cell Phenotypes via Flow Cytometry

  • Source: [2]
  • 1. Sample Collection: Collect peripheral blood from pSS patients pre- and post-treatment.
  • 2. PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll density gradient centrifugation.
  • 3. Cell Staining:
    • Use fluorochrome-conjugated antibodies against human CD19, CD5, and CD1d to identify the Breg population (CD19+CD5+CD1d+).
    • To analyze other B-cell subsets, include antibodies for CD38, CD27, IgD, CD24, etc.
  • 4. Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze with software (e.g., FlowJo). Report changes in the percentages and absolute counts of B-cell subsets.

Safety and Tolerability

The safety profile of this compound is generally acceptable.

  • Common Adverse Events: The most frequently reported adverse event is gastrointestinal discomfort [4].
  • Incidence: One RCT reported adverse events in 13.6% of patients in the this compound group [1].
  • Severity: Most adverse reactions are mild and can be relieved or resolved after dose reduction or drug withdrawal; no serious adverse events were reported in the analyzed trials [4] [7].

Research Gaps and Future Directions

  • Long-term Efficacy and Safety: More long-term, multicenter RCTs are needed to confirm the durability of response and long-term safety profile [4].
  • Head-to-Head Comparisons: Further studies comparing this compound with other immunosuppressants are warranted.
  • Impact on Specific Symptoms: More data on its effect on fatigue and other debilitating patient-reported symptoms is valuable.
  • Biomarker Development: Research to identify biomarkers that predict response to this compound could guide personalized therapy.

Clinical Application Guidance

Based on emerging evidence, this compound is recommended as a treatment option for pSS in Chinese clinical practice guidelines, particularly for patients with systemic involvement or hypergammaglobulinemia [8]. It can be considered an effective immunomodulatory therapy, especially when first-line therapies like hydroxychloroquine provide insufficient efficacy.

References

Analytical Methods for Iguratimod and Metabolite Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Accurate quantification of iguratimod and its metabolites in plasma is fundamental for pharmacokinetic studies and therapeutic drug monitoring. The table below compares two validated methods:

Method Attribute HPLC-UV Method [1] [2] UPLC-MS/MS Method [3]
Analytes This compound and metabolite M2 This compound and metabolite M2
Matrix Rat plasma Rat plasma
Sample Preparation Protein precipitation with methanol or acetonitrile Protein precipitation with acetonitrile
Linearity Range 0.5–20 µg/mL for both IGU and M2 2–2000 ng/mL for IGU; 1–1000 ng/mL for M2
LLOQ 0.5 µg/mL for IGU; 0.5 µg/mL for M2 2 ng/mL for IGU; 1 ng/mL for M2
Run Time Not explicitly stated, but typical for HPLC 2 minutes
Key Applications Basic pharmacokinetic studies High-sensitivity PK studies and drug-drug interaction (e.g., with fluconazole)

These methods provide a basis for monitoring drug concentrations. The UPLC-MS/MS method offers superior sensitivity and speed, which is crucial for advanced applications.

Protocol: Simultaneous Quantification of this compound and M2 in Plasma via UPLC-MS/MS

This detailed protocol is adapted from the research by Shi et al. [3] for the simultaneous determination of this compound and its major metabolite (M2) in rat plasma using UPLC-MS/MS.

1. Instrumentation and Reagents

  • UPLC-MS/MS System: Acquired with an Acquity UPLC I-Class system coupled to a Xevo TQD triple quadrupole mass spectrometer.
  • Chromatographic Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 50 mm).
  • Chemicals: this compound, M2 metabolite, and internal standard (e.g., Fedratinib) of >98% purity. HPLC-grade acetonitrile and methanol.

2. Plasma Sample Preparation

  • Thaw plasma samples on ice.
  • Aliquot 50 µL of plasma into a microcentrifuge tube.
  • Add the internal standard solution.
  • Precipitate proteins by adding 150 µL of acetonitrile.
  • Vortex mix vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Transfer the clear supernatant to an autosampler vial for injection.

3. UPLC-MS/MS Analytical Conditions

  • Mobile Phase: A) Water containing 2 mM ammonium acetate and 0.1% formic acid; B) Acetonitrile.
  • Gradient Elution:
    • 0–0.2 min: 10% B
    • 0.2–1.0 min: 10% B → 90% B
    • 1.0–1.5 min: 90% B
    • 1.5–1.6 min: 90% B → 10% B
    • 1.6–2.0 min: 10% B (re-equilibration)
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 2 µL.
  • Mass Spectrometry Detection: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) transitions:
    • This compound: m/z 375.2 → 347.1
    • Metabolite M2: m/z 417.2 → 359.1
    • Internal Standard: As per source.

4. Method Validation

  • Linearity: Assess by analyzing calibration standards in triplicate across the intended range. The correlation coefficient (r) should be ≥0.995.
  • Precision and Accuracy: Evaluate using quality control samples at low, medium, and high concentrations. Intra- and inter-day precision (RSD%) should be <15%, and accuracy should be within 85–115%.
  • Recovery and Matrix Effect: Determine by comparing analyte peak areas from plasma samples with those from neat solutions.
  • Stability: Conduct bench-top, auto-sampler, and freeze-thaw stability studies.

Clinical Monitoring Parameters and Protocols

Beyond plasma drug levels, effective monitoring of this compound therapy involves tracking clinical disease activity and safety parameters.

Efficacy Monitoring Parameters Clinical studies across different diseases have utilized the following laboratory parameters to assess treatment response:

  • Rheumatoid Arthritis (RA): Track improvement in C-reactive Protein (CRP) and Erythrocyte Sedimentation Rate (ESR), which are components of clinical response scores like ACR20 [4]. A proteomics study also suggested RELN, LDHA, and MRC1 as potential serological biomarkers for predicting early response to this compound combination therapy [5].
  • IgG4-Related Disease (IgG4-RD): Monitor a decrease in serum IgG and IgG4 levels. Also, track changes in circulating plasmablast/plasma cells and memory B cells via flow cytometry, as these were significantly reduced with effective treatment [6].
  • Spondyloarthritis (SpA): While clinical indexes are primary, reduction in CRP is a key objective laboratory measure of inflammation [7].

Safety Monitoring Parameters Routine laboratory tests are recommended to monitor for potential adverse effects:

  • Hematology: Complete blood count to monitor for leukocytopenia [6].
  • Liver Function: Regular testing of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to detect elevated transaminases, which has been observed in clinical trials [6] [7].
  • Renal Function: Serum creatinine [7].
  • Clinical Observation: Document adverse events such as gastrointestinal discomfort, which is one of the more commonly reported side effects [7].

Workflow for Integrated Laboratory Monitoring

The following diagram summarizes the key steps involved in the laboratory monitoring of this compound therapy, from sample collection to clinical application:

G cluster_analytical Analytical Phase cluster_clinical Clinical Efficacy & Safety Monitoring start Patient on this compound Therapy sample Blood Sample Collection start->sample branch1 Plasma Separation sample->branch1 branch2 Serum Separation sample->branch2 pk Drug & Metabolite PK branch1->pk Plasma pd Disease Activity & Safety branch2->pd Serum pk_method UPLC-MS/MS Quantification of this compound & M2 pk->pk_method pk_result Pharmacokinetic Parameters (Cmax, AUC, t½) pk_method->pk_result application Data Integration & Clinical Decision pk_result->application pd_method Immunoassays & Flow Cytometry pd->pd_method pd_params Efficacy Biomarkers:• Serum IgG4 (IgG4-RD)• CRP / ESR (RA/SpA)• B-cell subsetsSafety Parameters:• Liver function (ALT/AST)• Complete blood count• Renal function pd_method->pd_params pd_result Clinical Response & Safety Profile pd_params->pd_result pd_result->application

Important Considerations for Researchers

  • Metabolism and Drug-Drug Interactions: this compound is primarily metabolized by CYP2C9 and CYP2C19 [1] [3] [2]. Concomitant use with inhibitors of these enzymes (e.g., fluconazole) can significantly alter this compound's pharmacokinetics, increasing systemic exposure [3]. Therapeutic drug monitoring is particularly advised in such scenarios.
  • Mechanism and Biomarkers: this compound's mechanism involves inhibition of Macrophage Migration Inhibitory Factor (MIF) and suppression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IL-17) [8] [4] [7]. It also directly modulates B-cell function, reducing immunoglobulin production and pathogenic B-cell subsets [6] [4]. The laboratory parameters mentioned align with these mechanisms.

References

Iguratimod in Clinical Practice: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Approved Indications and Expanding Therapeutic Profile

Iguratimod (IGU) is a novel conventional synthetic disease-modifying antirheumatic drug (csDMARD) with a dual mechanism of action, providing both immunomodulatory and anti-inflammatory effects. It is approved for the treatment of Rheumatoid Arthritis (RA) in China and Japan and is recognized as a first-line treatment in specific conditions by the Asia Pacific League of Associations for Rheumatology (APLAR) [1] [2]. Its mechanism involves simultaneous action on T and B lymphocytes, inhibition of NF-κB and IL-17R signaling pathways, and suppression of key inflammatory cytokines like TNF-α, IL-6, and IL-17 [2]. Beyond RA, compelling evidence supports its off-label use in Primary Sjögren's Syndrome (pSS) and Palindromic Rheumatism (PR) [3] [4].

Patient Selection Criteria Across Indications

The table below summarizes the key selection criteria for different clinical applications of this compound.

Table 1: Patient Selection Criteria for this compound Therapy

Clinical Indication Key Inclusion Criteria Key Exclusion Criteria Common Combination Therapies

| Rheumatoid Arthritis (RA) [1] [2] | • Adults (18-65 years) with active RA per ACR/EULAR criteria. • Naïve to MTX or inadequate response to MTX/csDMARDs. • Disease duration: 3 months to 2 years (early RA). • Active disease: ≥4 swollen joints, ≥4 tender joints, elevated ESR (≥28 mm/h) or CRP (≥1.0 mg/dL). | • Abnormal liver function (ALT/AST >1.5× ULN). • Severe renal impairment (CrCl <60 mL/min). • Pregnancy or lactation. • Uncontrolled infections, cancer, or severe organ dysfunction. • Use of other DMARDs/immunosuppressants within 4 weeks. | • Methotrexate (MTX): 10-15 mg weekly [1]. • Tofacitinib: 5 mg twice daily (under investigation) [5]. • Etanercept: 25 mg twice weekly [6]. | | Primary Sjögren's Syndrome (pSS) [4] | • Clinical diagnosis of pSS. • Presence of symptoms like dry mouth and dry eyes. • Elevated systemic inflammatory markers (ESR, RF). | • Adolescents (<18 years). • Severe concomitant illnesses. | • Often used as an add-on to conventional therapy. | | Palindromic Rheumatism (PR) [3] | • Adults (≥18 years) meeting diagnostic criteria for PR. • Inadequate response to MTX and/or Hydroxychloroquine (HCQ). • Seronegative for RF and anti-CCP antibodies. | • Presence of other connective tissue diseases. • Infection, cancer, or other acute monoarthritides. | • MTX: 10 mg weekly (in combination therapy) [3]. | | Chronic Graft-versus-Host Disease (cGVHD) [7] | • Adults (≥18 years) post-allogeneic stem cell transplant. • Persistent cGVHD requiring systemic therapy. • 1-5 prior lines of systemic cGVHD treatment. • Stable corticosteroid dose for 2 weeks before screening. | • Blood cancer relapse. • Neutropenia (ANC <1.5×10⁹/L) or thrombocytopenia (<50×10⁹/L). • Liver function tests >3× ULN. | • Corticosteroids. |

Efficacy and Safety Profile Summary

Table 2: Summary of Key Efficacy and Safety Data from Clinical Studies

Outcome Measure Rheumatoid Arthritis (vs. MTX) [1] [2] Primary Sjögren's Syndrome [4] Palindromic Rheumatism [3]
ACR20 Response 77.44% (IGU) vs 65.87% (MTX) at 52 weeks [1] Not Applicable Not Applicable
Disease Activity Score Significant reduction in DAS28-CRP and DAS28-ESR [2] ESPRI: WMD -1.93; ESSDAI: WMD -1.39 [4] Attack frequency/3 months: 1.3 ± 1.4 (vs. 5.8 ± 2.0 pre-treatment)
Laboratory Markers Not Specified ESR: WMD -7.05; RF: WMD -5.78 [4] Not Specified
Common Adverse Events Gastrointestinal upset, rash, transient liver enzyme elevation [2] Gastrointestinal discomfort, abnormal liver function, rash/itching [4] Gastric upset (leading to discontinuation in one patient) [3]
Experimental Protocols for Clinical Research

Protocol 1: Assessing Efficacy in Rheumatoid Arthritis (52-Week RCT)

  • Objective: To evaluate the clinical response and radiographic progression in active RA patients.
  • Design: Multicenter, double-blind, randomized, non-inferiority trial [1].
  • Patient Population: 911 MTX-naïve adults with active early RA (duration ≤2 years).
  • Intervention Groups:
    • IGU Monotherapy: 25 mg orally, twice daily.
    • IGU + MTX: IGU 25 mg twice daily + MTX 10-15 mg weekly.
    • MTX Monotherapy: 10-15 mg weekly.
  • Primary Endpoints:
    • ACR20 Response at Week 52.
    • Change from baseline in van der Heijde-modified Total Sharp Score (vdH-mTSS) at Week 52.
  • Secondary Endpoints: ACR50/ACR70, DAS28-CRP, DAS28-ESR, HAQ score, and safety [1].
  • Assessment Schedule: Baseline, Weeks 2, 4, 8, 12, 16, 24, 32, 40, 48, and 52.
  • Radiographic Assessment: X-rays of hands/feet at baseline, Week 24, and Week 52, scored by two blinded radiologists [1].

Protocol 2: Evaluating Response in Refractory Palindromic Rheumatism

  • Objective: To analyze the efficacy of IGU in reducing attack frequency in PR patients refractory to MTX/HCQ.
  • Design: Retrospective cohort study [3].
  • Patient Population: 32 PR patients with poor response to MTX and HCQ, seronegative for RF and anti-CCP.
  • Intervention:
    • Switched to IGU 25 mg twice daily alone or with MTX 10 mg weekly.
  • Primary Outcomes (assessed over 3 months):
    • Frequency and duration of disease attacks.
    • Remission Definitions:
      • Complete: No attacks within 3 months.
      • Partial: ≥50% reduction in attack frequency.
      • No Remission: <50% reduction.
  • Data Collection: From electronic medical records and telephone follow-ups for attack number, frequency, and duration [3].

Mechanism of Action and Clinical Decision Pathway

The following diagram illustrates the multimodal mechanism of action of this compound and its clinical effects.

Conclusion and Future Directions

This compound has established itself as a versatile csDMARD with a favorable efficacy and safety profile for RA. Evidence is growing for its utility in other immune-mediated conditions like Primary Sjögren's Syndrome and Palindromic Rheumatism, particularly for patients with inadequate responses to first-line agents. Its dual immunomodulatory and bone-protective effects make it a valuable tool. Future research, including ongoing trials in cGVHD [7] and combination therapy with JAK inhibitors [5], will further refine its place in the therapeutic landscape.

References

Comprehensive Application Notes and Protocols for Iguratimod in Long-Term Treatment of Autoimmune Diseases

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Iguratimod (IGU) is a novel synthetic small-molecule disease-modifying antirheumatic drug (DMARD) currently approved in Japan and China for the treatment of rheumatoid arthritis (RA). This immunomodulatory agent possesses a unique multi-target mechanism that differentiates it from conventional DMARDs, with growing evidence supporting its application across a spectrum of autoimmune and inflammatory conditions. Unlike biologic agents, this compound offers the advantage of oral administration, potentially improving patient compliance and accessibility, particularly in long-term treatment regimens. Its chemical structure incorporates diamide, formyl, and toluenesulfonamide functional groups, contributing to its distinctive pharmacological profile.

The molecular mechanisms of this compound encompass multiple immunomodulatory pathways:

  • NF-κB Pathway Inhibition: this compound suppresses nuclear factor-kappa B (NF-κB) activation by interfering with its translocation from the cytoplasm to the nucleus without affecting IκBα degradation in lipopolysaccharide-stimulated cells. This inhibition subsequently reduces the production of various inflammatory cytokines and cyclooxygenase-2 (COX-2). [1] [2]

  • Immunocyte Regulation: The drug simultaneously targets both T and B lymphocytes, inhibiting B-cell differentiation and immunoglobulin production through downregulation of the PKC/EGR1 pathway, while also modulating T-cell subsets by reducing Th1 and Th17 cells and increasing regulatory T-cells (Tregs). [3] [4]

  • Bone Metabolism Modulation: Unique among conventional DMARDs, this compound demonstrates osteoprotective properties by stimulating bone formation while inhibiting osteoclast differentiation, migration, and bone resorption activity. [3] [2]

  • Anti-fibrotic Effects: Emerging evidence suggests this compound exerts activity against pulmonary fibrosis, potentially through inhibition of fibroblast proliferation and collagen deposition. [3] [4]

Clinical Applications and Efficacy Data

Rheumatoid Arthritis

Rheumatoid arthritis represents the primary approved indication for this compound, with extensive clinical evidence supporting its use as both monotherapy and in combination regimens. The drug has demonstrated significant efficacy in improving clinical outcomes across diverse patient populations, including those refractory to conventional DMARDs or biological agents.

Table 1: Efficacy of this compound in Rheumatoid Arthritis Clinical Trials

Study Design Patient Population Intervention Duration Primary Outcomes References
Randomized, double-blind, multicenter Japanese RA patients (N=376) IGU vs. SASP vs. Placebo 28 weeks ACR20: IGU superior to placebo (P<0.0001), non-inferior to SASP [2]
Randomized, double-blind, multicenter Chinese RA patients (N=280) IGU (25mg QD or BID) vs. Placebo 24 weeks ACR20/50: IGU significantly better than placebo (P<0.0001) [2]
Randomized, double-blind, multicenter Chinese RA patients (N=489) IGU (25mg BID) vs. MTX (15mg QW) 24 weeks ACR20: IGU 63.8% vs. MTX 62.0% (non-inferiority established) [2]
Retrospective Japanese RA patients (N=213) IGU 25-50mg daily 104 weeks DAS and SDAI showed statistically significant improvement (P<0.001) [2]
Meta-analysis (38 RCTs) RA patients (N=4302) IGU±MTX vs. other DMARDs 24-52 weeks IGU+MTX superior to MTX alone for ACR20,50,70 (P<0.00001) [5]
Palindromic Rheumatism

Recent evidence has demonstrated the efficacy of this compound in managing palindromic rheumatism (PR), particularly in cases refractory to conventional treatments like methotrexate (MTX) and hydroxychloroquine (HCQ). A 2025 retrospective study analyzing patients who switched to this compound after inadequate response to MTX or HCQ showed compelling results, with significant reductions in attack frequency and duration. [6] [7]

Table 2: Efficacy of this compound in Palindromic Rheumatism (2025 Study)

Parameter Pre-Treatment Post-Treatment P-value
Number of attacks/3 months 5.8 ± 2.0 1.3 ± 1.4 P<0.0001
Remission duration (days) 15.0 (13.0,22.0) 78.0 (33.8,99.0) P<0.0001
Duration of each attack (days) 2.5 ± 0.8 2.1 ± 0.7 P=0.0042
Complete remission rate - 53.1% (17/32) -
Partial remission rate - 34.4% (11/32) -

The study included 32 PR patients with a median treatment duration of 11.3 months, utilizing this compound 25mg twice daily either as monotherapy or combined with MTX 10mg weekly. The overall response rate (complete + partial remission) reached 87.5%, with only one patient discontinuing treatment due to gastric upset, indicating a favorable safety profile for long-term management. [6] [7]

Other Autoimmune Conditions

Beyond RA and PR, investigational applications of this compound continue to expand across autoimmune conditions:

  • Systemic Lupus Erythematosus (SLE): Clinical trials have demonstrated this compound's ability to reduce disease activity scores by 20-40% in SLE patients, potentially reducing corticosteroid dependence. The drug significantly reduces abnormal B220+ T cells and plasma cells in MRL/lpr mice, with corresponding decreases in serum immunoglobulins and renal CD20+ B-cell infiltration. [4] [8]

  • Sjögren's Syndrome: this compound combined with hydroxychloroquine has shown effectiveness by inhibiting B-cell activity and preventing immunoglobulin accumulation. [4]

  • Ankylosing Spondylitis: Preliminary evidence suggests this compound decreases inflammation markers and improves mobility, though further validation is required. [4] [8]

  • COVID-19-Related Inflammation: Recent preclinical studies indicate this compound may mitigate cytokine storms associated with severe COVID-19 without suppressing antiviral immunity, unlike dexamethasone. In obese mouse models, this compound treatment significantly improved survival rates and reduced lung inflammation while promoting viral clearance. [9]

Experimental Protocols

In Vitro Assessment of Immunomodulatory Effects

Protocol 1: NF-κB Translocation Assay

  • Objective: To evaluate the effect of this compound on NF-κB nuclear translocation in stimulated immune cells.

  • Materials: THP-1 human monocytic cell line; this compound (prepared in DMSO); LPS (100 ng/mL); NF-κB immunofluorescence staining kit; Confocal microscopy.

  • Methodology:

    • Culture THP-1 cells in RPMI-1640 with 10% FBS and differentiate with PMA (100 nM) for 48 hours.
    • Pre-treat cells with this compound (0-100 μM) or vehicle control for 2 hours, then stimulate with LPS for 1 hour.
    • Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with anti-NF-κB p65 antibody followed by fluorescent secondary antibody.
    • Counterstain nuclei with DAPI and visualize using confocal microscopy.
    • Quantify NF-κB nuclear localization by calculating the ratio of nuclear to cytoplasmic fluorescence intensity.
  • Data Analysis: this compound demonstrates dose-dependent inhibition of NF-κB nuclear translocation, with IC50 typically ranging 10-25 μM in LPS-stimulated cells. [2]

Protocol 2: B Cell Differentiation and Immunoglobulin Production

  • Objective: To assess the impact of this compound on B cell terminal differentiation and antibody production.

  • Materials: Mouse splenic B cells or human peripheral blood B cells; this compound (0-50 μM); IL-4 (10 ng/mL); anti-CD40 antibody (1 μg/mL); ELISA kits for IgM/IgG.

  • Methodology:

    • Isolate B cells from spleen or peripheral blood using magnetic bead separation.
    • Culture cells in 96-well plates (1×10^5 cells/well) with IL-4 and anti-CD40 antibody to stimulate activation and differentiation.
    • Add this compound at various concentrations and incubate for 5-7 days.
    • Collect supernatants and measure IgM and IgG production by ELISA.
    • Analyze B cell proliferation using MTT assay or CFSE dilution by flow cytometry.
  • Data Analysis: this compound typically shows dose-dependent inhibition of immunoglobulin production (both IgM and IgG) with significant suppression at concentrations ≥25 μM without affecting cell viability. [4]

In Vivo Disease Models

Protocol 3: Collagen-Induced Arthritis (CIA) Model

  • Objective: To evaluate the therapeutic efficacy of this compound in a standardized arthritis model.

  • Materials: DBA/1J mice (8-10 weeks); Bovine type II collagen; Complete Freund's adjuvant; this compound suspension (10 mg/kg/day); Clinical scoring system.

  • Methodology:

    • Induce arthritis by intradermal injection of bovine type II collagen emulsified in CFA at the base of the tail.
    • Administer booster immunization with collagen in IFA on day 21.
    • Begin this compound treatment orally at disease onset (clinical score ≥1) and continue for 28 days.
    • Assess arthritis severity daily using standardized clinical scoring (0-4 per paw).
    • Measure paw swelling using calipers or plethysmometry.
    • Collect serum for anti-collagen antibody measurement and joints for histopathological evaluation at endpoint.
  • Data Analysis: this compound treatment typically results in significant reduction in clinical scores (40-60%), paw swelling, and joint destruction compared to vehicle controls. Histology shows decreased synovitis, cartilage erosion, and bone destruction. [2]

Protocol 4: SARS-CoV-2-Induced Cytokine Storm Model

  • Objective: To investigate this compound's effect on virus-induced excessive inflammation.

  • Materials: Obese B6 mice (HFD-fed for 10 weeks); SARS-CoV-2 strain; this compound (10 mg/kg); Dexamethasone (5 mg/kg); Survival monitoring apparatus.

  • Methodology:

    • Feed 8-week-old male B6 mice a high-fat diet for 10 weeks to induce obesity.
    • Infect with a sub-lethal dose of SARS-CoV-2 via intranasal inoculation.
    • Administer this compound, dexamethasone, or vehicle control 1 hour before infection and continue for 4 days post-infection.
    • Monitor survival for 10 days; on day 3 post-infection, sacrifice subset for lung collection.
    • Analyze lung inflammation by histopathology, viral load by immunohistochemistry for SARS-CoV-2 N antigen, and cytokine profiles by multiplex ELISA.
    • Assess antiviral gene expression by RNA sequencing.
  • Data Analysis: this compound treatment demonstrates improved survival (typically 60-80% vs 20-40% in dexamethasone group), reduced lung inflammation, and enhanced viral clearance without suppressing antiviral immune genes. [9]

The following diagram illustrates the molecular mechanisms and experimental assessment approaches for this compound:

G cluster_mechanisms Molecular Mechanisms cluster_assays Experimental Assessment cluster_disease Therapeutic Applications IGU IGU NFkB NF-κB Pathway Inhibition IGU->NFkB Suppresses nuclear translocation BCell B Cell Regulation IGU->BCell Inhibits differentiation & immunoglobulin production TCell T Cell Modulation IGU->TCell Reduces Th1/Th17 Increases Treg Bone Bone Metabolism IGU->Bone Stimulates formation Inhibits resorption Cytokine Cytokine Production IGU->Cytokine Reduces pro-inflammatory cytokines NFkBAssay NF-κB Translocation Immunofluorescence NFkB->NFkBAssay BCellAssay B Cell Differentiation & Immunoglobulin ELISA BCell->BCellAssay TCellAssay T Cell Subset Analysis Flow Cytometry TCell->TCellAssay BoneAssay Bone Histomorphometry TRAP Staining Bone->BoneAssay CytokineAssay Cytokine Multiplex ELISA/RNA-seq Cytokine->CytokineAssay RA Rheumatoid Arthritis NFkBAssay->RA PR Palindromic Rheumatism BCellAssay->PR SLE Systemic Lupus Erythematosus BCellAssay->SLE TCellAssay->RA BoneAssay->RA COVID COVID-19 Cytokine Storm CytokineAssay->COVID

Long-Term Safety and Monitoring Protocols

Safety Profile Analysis

Long-term safety data from clinical studies demonstrates a generally favorable profile for this compound, with most adverse events being mild to moderate in severity. A 52-week clinical study of 394 Japanese RA patients reported a cumulative incidence of adverse reactions at 65.3%, with unfavorable symptoms/symptoms accounting for 33.2% and abnormal laboratory data changes accounting for 50.4%. The continued treatment rate was 66.8% at week 28 and 53.6% at week 52, with some patients continuing treatment for up to 100 weeks. [10]

The most commonly reported adverse events include:

  • Hepatic transaminase elevations (approximately 15-25% of patients)
  • Gastrointestinal disturbances (nausea, abdominal discomfort, ~10-15%)
  • Upper respiratory tract infections (~5-10%)
  • Rash and dermatological reactions (~3-8%)

Notably, a comprehensive meta-analysis of 38 randomized controlled trials found no significant differences in adverse events between this compound monotherapy and methotrexate (RR 0.96, 95% CI 0.71–1.31, p=0.80), or between this compound combination therapy and methotrexate alone (RR 1.10, 95% CI 0.90–1.35, p=0.34). The incidence of adverse events in the this compound plus methotrexate group was actually lower than the methotrexate plus leflunomide group (RR 0.83, 95% CI 0.71–0.98, p=0.03). [5]

Long-Term Monitoring Protocol

Protocol 5: Clinical Monitoring Guidelines for Long-Term this compound Therapy

  • Baseline Assessment:

    • Complete blood count with differential
    • Comprehensive metabolic panel (liver enzymes, creatinine, BUN)
    • Rheumatoid factor, anti-CCP antibodies, ESR, CRP
    • Urinalysis
    • Pregnancy test for women of childbearing potential
  • Short-Term Monitoring (First 3-6 Months):

    • Clinical evaluation every 4-6 weeks for efficacy and adverse events
    • Liver function tests (ALT, AST, ALP) monthly
    • Complete blood count monthly
    • Renal function tests (creatinine, BUN) monthly
  • Long-Term Monitoring (Beyond 6 Months):

    • Clinical evaluation every 8-12 weeks if stable
    • Liver function tests every 2-3 months
    • Complete blood count and renal function tests every 2-3 months
    • Lipid profile annually (especially in patients with cardiovascular risk factors)
    • Bone mineral density assessment every 1-2 years in high-risk patients
  • Special Considerations:

    • More frequent monitoring (every 2-4 weeks) for patients with pre-existing liver impairment
    • Dose reduction or temporary discontinuation for ALT/AST elevations >3× ULN
    • Patient education regarding potential gastrointestinal effects and management strategies

Protocol 6: Management of Specific Adverse Events

  • Hepatic Transaminase Elevations:

    • For ALT/AST 1-3× ULN: Continue current dose with increased monitoring frequency (every 2-4 weeks)
    • For ALT/AST 3-5× ULN: Reduce dose by 50% and monitor every 1-2 weeks
    • For ALT/AST >5× ULN: Discontinue this compound until normalization, then consider re-challenge at lower dose
  • Gastrointestinal Intolerance:

    • Administer with food or divide dose (25mg twice daily instead of 50mg once daily)
    • Consider temporary dose reduction with gradual re-escalation
    • Utilize symptomatic treatments (antacids, antiemetics) as needed

Regulatory Status and Development Directions

Current Approval Status

This compound currently holds regulatory approval for rheumatoid arthritis treatment in Japan (since 2012) and China (since 2011). The drug is marketed under various brand names including Careram and Iremod, with manufacturing and distribution led by pharmaceutical companies such as Eisai, Toyama Chemical, and Simcere Pharmaceutical. [2] [8] The clinical development pipeline continues to expand, with ongoing investigations for multiple autoimmune indications.

Future Research Directions

Several promising research directions are emerging for this compound:

  • Combination Therapy Optimization: Systematic investigation of this compound with biological DMARDs and targeted synthetic DMARDs to identify synergistic combinations and sequencing strategies. Current evidence suggests enhanced efficacy when combined with methotrexate without significant additional safety concerns. [5]

  • Biomarker Development: Identification of predictive biomarkers for treatment response to enable personalized therapy approaches. Potential candidates include specific B-cell subsets, immunoglobulin profiles, and cytokine patterns.

  • Novel Formulations: Development of extended-release formulations to potentially improve gastrointestinal tolerability and compliance in long-term treatment.

  • Expanded Indications: Continued exploration in systemic sclerosis, IgG4-related disease, inflammatory myopathies, and prevention of transplant rejection based on preliminary mechanistic rationale. [4]

  • Pediatric Applications: Initiation of controlled trials in juvenile idiopathic arthritis and other pediatric autoimmune conditions, pending preliminary safety data in adult populations.

Conclusion

This compound represents a valuable therapeutic option in the long-term management of rheumatoid arthritis, palindromic rheumatism, and other autoimmune conditions. Its unique multi-target mechanism, combining immunomodulatory effects with bone protection, distinguishes it from conventional DMARDs. The well-characterized safety profile and oral administration route position this compound as a viable option for extended therapy, particularly in patients with inadequate response to first-line treatments.

The expanding evidence base supports its use in both monotherapy and combination regimens, with recent studies demonstrating particular efficacy in refractory palindromic rheumatism. Ongoing research continues to elucidate novel applications, including potentially for viral-induced cytokine storms. As clinical experience grows and additional controlled trial data emerge, this compound's role in autoimmune disease management is likely to expand, potentially addressing significant unmet needs in long-term disease modification and quality of life improvement for patients with chronic inflammatory conditions.

References

Iguratimod Adverse Event Profile in Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the frequency of common adverse events, including gastrointestinal effects, as reported in clinical trials and real-world studies.

Adverse Event Category Specific Manifestations Reported Frequency / Notes
Gastrointestinal (GI) Abdominal discomfort, nausea, vomiting, diarrhea, gastric ulcer Common; Most frequent type of AE. In a large real-world study (n=1,751), abdominal discomfort was reported in 0.5% of patients, with gastric ulcer in 0.2% [1]. Often manageable by taking with food or dose adjustment [2].
Hepatic Elevated liver enzymes (ALT, AST) Frequent; Requires regular monitoring. One large study reported increased ALT in 0.2% of patients [1]. Case reports exist of significant drug-induced liver injury [3].
Hematologic Reduced white blood cells, red blood cells, platelets Routine monitoring advised; Can increase risk of infections, anemia, or bleeding [2].
Other Headache, dizziness, respiratory issues (cough), skin rash/hypersensitivity Less common; Generally mild and manageable [2].

FAQs on Managing GI Adverse Effects

Q1: What are the most common GI side effects researchers should anticipate in clinical trials with Iguratimod? The most frequently reported GI adverse effects include abdominal discomfort, nausea, vomiting, and diarrhea [2]. These are generally manageable and rarely lead to treatment discontinuation. Less commonly, patients may experience constipation or abdominal pain [2].

Q2: What practical dosing strategies can mitigate GI adverse effects? Clinical evidence supports two primary strategies:

  • Administration with Food: Taking this compound with food can help reduce gastrointestinal discomfort [2].
  • Dosage Adjustment: Under medical supervision, adjusting the dosage (e.g., temporary reduction) can manage these symptoms effectively without permanently discontinuing the drug [2].

Q3: How does the GI safety profile of this compound compare to other DMARDs like Methotrexate? Evidence suggests that the general side effect profile of this compound is favorable. A phase III clinical trial noted that the general side effects of this compound were fewer and milder than those of Methotrexate [1]. Furthermore, a systematic review concluded that this compound had few adverse events, and its efficacy and safety were similar to MTX and Sulfasalazine (SASP) [4].

Q4: Are there any serious GI events, such as gastric ulcers, associated with this compound? While most GI effects are mild, more significant events can occur. A large prospective real-world study involving 1,751 patients reported that gastric ulcer was observed in 0.2% (3/1751) of patients [1]. This indicates that while the incidence is low, it is a potential risk that requires vigilance, especially in at-risk populations.

Proposed Experimental Protocol for Investigating Mechanisms

For researchers aiming to investigate the mechanistic basis of this compound's GI effects, the following experimental approach is proposed, based on its known mechanism of action.

G IGU This compound (IGU) COX2 Inhibition of COX-2 IGU->COX2 Primary Known Action NFkB Inhibition of NF-κB Activation IGU->NFkB Immunomodulatory Action PGs Reduced Prostaglandins (PGE2) COX2->PGs Cytokines Reduced Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) NFkB->Cytokines GI_Effects Gastrointestinal Effects: - Mucosal Discomfort - Potential for Ulceration Cytokines->GI_Effects Local Inflammation PGs->GI_Effects Disrupted Mucosal Protection Objective Experimental Objective: Elucidate IGU's GI Toxicity Pathway Objective->IGU Stimulus

Title: Proposed Mechanism of this compound GI Effects

Background & Rationale: this compound is a known selective inhibitor of Cyclooxygenase-2 (COX-2) [5]. COX-2 is involved in producing prostaglandins (like PGE2), which play a dual role: promoting inflammation and also protecting the gastrointestinal mucosa. Inhibition of COX-2 can therefore disrupt the normal protective mechanisms of the gastric lining, leading to adverse effects [5]. Furthermore, this compound's broader anti-inflammatory action via suppression of the NF-κB pathway and subsequent reduction of cytokines like IL-1, IL-6, and TNF-α may also contribute to local tissue responses in the GI tract [6] [7] [8].

Methodology:

  • In Vitro Model:

    • Cell Line: Use human gastric epithelial cell lines (e.g., AGS or GES-1).
    • Intervention: Treat cells with a range of this compound concentrations (e.g., 1-100 µM) and appropriate controls (e.g., a known COX-2 inhibitor like Celecoxib).
    • Assays:
      • Measure PGE2 levels in the culture supernatant via ELISA to confirm COX-2 inhibition.
      • Assess cell viability and proliferation using MTT or CCK-8 assays.
      • Evaluate apoptosis and necrosis via flow cytometry (Annexin V/PI staining).
      • Analyze the expression of key tight junction proteins (e.g., ZO-1, Occludin) by immunofluorescence and Western Blot to investigate mucosal barrier integrity.
  • In Vivo Model:

    • Animals: Use a rodent model (e.g., Sprague-Dawley rats).
    • Dosing: Administer this compound orally at a clinically relevant dose (e.g., 30-50 mg/kg) daily for 4-8 weeks [5].
    • Monitoring: Regularly observe for weight loss and signs of GI distress.
    • Terminal Analysis:
      • Collect stomach and intestinal tissues for histopathological examination (H&E staining) to score for inflammation, erosion, and ulceration.
      • Measure tissue cytokine levels (IL-1β, IL-6, TNF-α) and PGE2.
      • Analyze gene expression profiles of inflammatory pathways (NF-κB, MAPK) in GI tissues using RT-PCR.

References

Iguratimod hepatic transaminase elevation management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Presentation & Monitoring Guidelines

The following table summarizes key clinical data from a case report and a clinical trial to illustrate the phenomenon and inform safety monitoring [1] [2].

Aspect Case Report of Severe DILI [1] Clinical Trial in SpA Patients [2]
Dosage 25 mg, twice daily 25 mg, twice daily
Time to Onset ~15 days 24-week trial period
Liver Test Peaks ALT: 986 U/L; AST: 747 U/L; TBIL: 263.62 µmol/L Not specified
Causality Assessment RUCAM score: 9 (highly probable) -
Incidence Single case report 3/48 patients (6.25%) in Iguratimod group
Management & Outcome Drug discontinuation; supportive care; gradual normalization of liver parameters over ~1 month. No significant difference vs. placebo; no serious events reported.

Clinical Recommendations:

  • Baseline Assessment: Conduct liver function tests (LFTs), including ALT, AST, ALP, and total bilirubin, prior to initiating treatment [1].
  • Routine Monitoring: Perform LFTs regularly throughout the treatment course. The case report recommends "careful monitoring of liver function throughout this compound treatment" [1] [3].
  • Action Plan: If a significant elevation in transaminases occurs (e.g., >3-5 times the upper limit of normal), immediate discontinuation of this compound is advised, followed by appropriate supportive care [1].

Experimental Models for Hepatotoxicity Assessment

For researchers investigating the mechanism of this compound-induced liver injury, the following in vitro models and high-content imaging assays are highly relevant.

Model System Cell Type Key Assay Endpoints Application
2D Monolayer [4] [5] iPSC-derived hepatocytes (e.g., iCell Hepatocytes) or HepG2 cells Cell viability, nuclear condensation, mitochondrial membrane potential, phospholipid accumulation, cytoskeleton integrity, apoptosis. Multiparametric mechanistic toxicity screening.
3D Hepatic Spheroid [6] HepaRG cells in liver biomatrix scaffold (Enhanced Hepatic Spheroid - EHS) Oxidative stress, mitochondrial dysfunction, steatosis (lipid accumulation), cholestatic risk (with bile acid co-treatment). Human-relevant model for metabolism-dependent toxicity and complex injury phenotypes.
Detailed Protocol: Multiparametric Hepatotoxicity Assay in iPSC-Hepatocytes

This protocol, adapted from high-content screening studies, allows for the simultaneous evaluation of multiple toxicity phenotypes [4].

  • Cell Culture and Plating: Plate human iPSC-derived hepatocytes (e.g., iCell Hepatocytes) on collagen-coated 96- or 384-well plates at a density of 60,000 or 15,000 cells/well, respectively. Culture for 48 hours in provided maintenance media.
  • Compound Treatment:
    • Prepare this compound dilutions in DMSO (final concentration ≤0.1%).
    • Treat cells with a concentration range (e.g., 1-100 µM or higher) for a defined period (e.g., 24-72 hours) to assess time and dose dependence.
  • Multiplexed Fluorescent Staining (Live Cell):
    • After treatment, incubate cells with a staining mixture in PBS for 30 minutes at 37°C:
      • Hoechst 33258 (2 µg/mL): Nuclear stain for cell count and nuclear morphology.
      • Calcein AM (1 µM): Marker of cell viability and cytoskeletal integrity (cell area).
      • MitoTracker Orange (200 nM): Indicator of mitochondrial membrane potential.
    • Replace staining solution with PBS + 0.1% FBS for imaging.
  • High-Content Imaging and Analysis:
    • Acquire images using a high-content imaging system (e.g., ImageXpress Micro XL).
    • Use analysis software to quantify parameters:
      • Viable Cell Count: Calcein-positive cells.
      • Nuclear Morphology: Hoechst intensity and nuclear size (condensation indicator).
      • Mitochondrial Function: MitoTracker intensity and distribution.
      • Cell Area: Integrated area of Calcein staining.

The workflow for this multiparametric assay is as follows:

G start Start Assay plate Plate iPSC-derived Hepatocytes start->plate treat Treat with This compound Gradient plate->treat stain Multiplexed Staining: Hoechst, Calcein AM, MitoTracker treat->stain image High-Content Imaging stain->image analyze Automated Image Analysis image->analyze output Multiparametric Toxicity Profile analyze->output end Data Interpretation output->end

Potential Mechanisms & Research Strategies

The exact mechanism of this compound-induced hepatotoxicity is not fully established, but research on drug-induced liver injury (DILI) provides several testable hypotheses. The diagram below outlines a strategic framework for mechanistic investigation.

G cluster_0 Direct Hepatocyte Stress cluster_1 Immune-Mediated Injury cluster_2 Experimental Investigation igura This compound mech Potential Mechanisms meta Reactive Metabolite Formation mech->meta mito Mitochondrial Dysfunction mech->mito ox Oxidative Stress mech->ox immune Idiosyncratic Immune Response mech->immune assay1 CYP450 Inhibition/Induction Metabolite Profiling meta->assay1 Investigate via assay2 HCA: ROS, MMP, Lipidosis (see protocols above) mito->assay2 Measure via ox->assay2 Measure via assay3 Cytokine Profiling in Co-culture Models immune->assay3 Profile via

Based on the framework above, you can design experiments to probe these mechanisms:

  • Investigate Metabolism-Dependent Toxicity: Use chemical inhibitors of specific CYP450 enzymes (e.g., CYP1A2, CYP2D6) during in vitro treatment to see if they ameliorate toxicity, which would suggest metabolite involvement [6].
  • Profile Inflammatory Mediators: Analyze culture supernatants from treated hepatocytes or co-culture systems for the release of damage-associated molecular patterns (DAMPs) and cytokines (e.g., IL-1β, TNF-α) that could initiate immune activation [7].
  • Assess Cholestatic Risk: Co-treat hepatic spheroids with this compound and a physiological mixture of bile acids. A leftward shift in the cytotoxicity curve (lower IC50) indicates increased cholestatic risk [6].

References

Iguratimod: Mechanisms of Action & Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Iguratimod (IGU) is a novel small-molecule disease-modifying anti-rheumatic drug (DMARD) that exhibits anti-inflammatory and immunomodulatory effects through multiple pathways [1] [2] [3]. The diagram below illustrates its core mechanisms.

G cluster_immune Immunomodulatory Effects cluster_nfkb NF-κB Pathway Inhibition cluster_bone Bone & Cartilage Metabolism IGU IGU B1 Inhibits B-cell differentiation & antibody production IGU->B1 T1 Downregulates T-cell mediated immunity IGU->T1 Cytokine1 Inhibits production of: - TNF-α - IL-1β, IL-6, IL-8, IL-17 IGU->Cytokine1 NFKB Inhibits NF-κB activation IGU->NFKB BoneForm Promotes osteoblast differentiation IGU->BoneForm BoneResorb Inhibits osteoclast differentiation & migration IGU->BoneResorb Cartilage Prevents cartilage erosion by inhibiting MMPs IGU->Cartilage Th17 Downregulates Th17 cells T1->Th17 Treg Upregulates Treg cells T1->Treg Cytokine2 Reduces pro-inflammatory cytokine gene expression NFKB->Cytokine2

Key Experimental Models & Protocols

Here are detailed methodologies from recent studies investigating this compound's efficacy.

Clinical Study for Palindromic Rheumatism (PR) [4] [5]

This study evaluated this compound in patients with PR refractory to first-line treatments.

Aspect Protocol Details
Study Design Retrospective cohort study
Patients 32 PR patients with poor response to Methotrexate (MTX) and/or Hydroxychloroquine (HCQ)
Intervention Switched to this compound 25 mg twice daily, alone or combined with MTX 10 mg weekly
Treatment Duration Median 11.3 months

| Primary Outcomes | - Frequency of attacks (per 3 months)

  • Duration of each attack (days)
  • Remission duration (days) | | Efficacy Metrics | - Complete remission: No attacks for 3 months.
  • Partial remission: ≥50% reduction in attack frequency.
  • No remission: <50% reduction. | | Key Results | Significant reduction in attack frequency (1.3 ± 1.4 vs. 5.8 ± 2.0, P<0.0001) and attack duration (2.1 ± 0.7 days vs. 2.5 ± 0.8 days, P=0.0042). | | Safety Note | One patient discontinued due to gastric upset. |
In-Vivo/Ex-Vivo Model for Transdermal Patch Development [6]

This study developed a novel transdermal delivery system for this compound to overcome gastrointestinal side effects of oral administration.

Aspect Protocol Details
Objective Develop a transdermal patch to improve bioavailability and reduce gastric adverse events.
Core Technology Ion-pair strategy: IGU complexed with organic amines (e.g., 1-(2-Hydroxyethyl)pyrrolidine/HEPR) to enhance skin permeation.
Chemical Enhancer Used Plurol Oleique CC 497 (POCC) to further improve penetration.
Evaluation Method Franz diffusion cell: Assessed transdermal permeation amount and flux rate (J) ex-vivo.
In-Vivo Model Acetic acid-induced writhing test in mice: Evaluated analgesic effect of the patch.
Key Findings The patch provided controlled, zero-order kinetic release, bypassing hepatic first-pass effect and mitigating GI issues.

Key Information for Researchers

  • Drug Interaction Data: The most significant finding from the search is that specific drug interaction data for this compound is currently not available [7]. This is a critical area for further investigation.
  • Combination Therapy: this compound is often used in combination with other DMARDs like Methotrexate [4] [8]. While the searches did not reveal specific interaction studies, one source notes that combination therapy necessitates careful monitoring for adverse effects such as liver enzyme elevations [9].
  • Safety Profile: The known adverse effects of oral this compound primarily include gastrointestinal discomfort (nausea, bloating, gastric pain) [6] [8], which is the key driver for developing alternative delivery systems like the transdermal patch.

References

Iguratimod treatment failure alternative approaches

Author: Smolecule Technical Support Team. Date: February 2026

Alternative Strategies After Iguratimod Failure

Strategy / Therapy Disease Context Efficacy Outcomes Safety & Notes
Dual Biologic Therapy (DBT) Rheumatoid Arthritis (RA), Psoriatic Arthritis (PsA), Axial Spondyloarthritis (axSpA) Moderate efficacy improvements in RA; potential benefit in multi-domain PsA and refractory axSpA [1]. Consistently higher serious infection rates vs. monotherapy, especially with Rituximab & JAK inhibitor combinations; requires careful risk-benefit analysis [1].
Pathway-Targeted Combinations (e.g., Apremilast + Biologics, IL-17/IL-23 + TNF blockers) Psoriatic Arthritis (PsA) Possible benefits, especially when targeting non-overlapping inflammatory pathways [1]. Safety concerns exist; selecting agents with complementary safety profiles is crucial [1].
Switching to Other b/tsDMARDs Rheumatic Diseases Standard approach after failure of a single b/tsDMARD; supported by treatment guidelines [1]. Common practice; switching to an agent with a different mechanism of action is recommended [1].
This compound for Systemic Sclerosis (SSc) Systemic Sclerosis (SSc), particularly with Digital Ulcers (DU) 72.7% (8/11) of DU patients had no new ulcers during follow-up; shown as an alternative for skin, joint, and lung symptoms [2]. Well-tolerated; study provides a hint of potential efficacy for DU prevention, meriting further investigation [2].

Experimental Protocols for Key Scenarios

Here are methodologies for investigating alternative approaches, which you can adapt for your research.

  • Protocol 1: Investigating Dual Biologic Therapy (DBT) in Refractory Disease This protocol is based on the review of current evidence for DBT [1].

    • Patient Selection: Identify patients with active rheumatic disease (e.g., RA, PsA, axSpA) who have failed at least two b/tsDMARDs from different mechanistic classes.
    • Combination Selection: Choose two biologic agents or targeted synthetics with complementary mechanisms of action (e.g., targeting TNF plus IL-17/23, or a biologic with a JAK inhibitor), while carefully considering their combined safety profiles.
    • Outcome Measures: Track disease-specific activity scores (e.g., DAS-28 for RA, PASI for psoriasis), patient-reported outcomes, and objective measures of organ involvement (e.g., FVC for lung function).
    • Safety Monitoring: Implement rigorous monitoring for infections, neutropenia, and liver function tests, with a low threshold for holding therapy upon signs of serious infection.
  • Protocol 2: Evaluating this compound for Digital Ulcers in Systemic Sclerosis This protocol is derived from the observational study on SSc [2].

    • Cohort Definition: Establish a cohort of SSc patients with a history of ischemic digital ulcers. Patients should meet standard classification criteria (e.g., 2013 ACR/EULAR).
    • Intervention & Follow-up: Administer IGU (typically 25 mg twice daily) on top of standard vasoactive therapy. Follow patients prospectively for a predefined period (e.g., 12 months).
    • Primary Endpoint: Record the occurrence of new ischemic digital ulcers during the follow-up period.
    • Secondary Endpoints: Monitor changes in modified Rodnan Skin Score (mRSS), forced vital capacity (FVC), and overall disease progression.

Visualizing the Decision Pathway for Treatment Failure

The diagram below outlines a logical workflow for navigating treatment options after this compound failure. The DOT script is provided for your use and modification.

IGU_Failure_Pathway Decision Pathway After this compound Failure node_start Start: this compound Treatment Failure node_disease Assess Disease Context node_start->node_disease node_ra Rheumatoid Arthritis (RA) Psoriatic Arthritis (PsA) node_disease->node_ra Inflammatory Arthritis node_ssc Systemic Sclerosis (SSc) node_disease->node_ssc Connective Tissue Disease node_switch Switch to Alternative b/tsDMARD node_ra->node_switch node_igu_sso Evaluate IGU for SSc Symptoms & Digital Ulcer Prevention node_ssc->node_igu_sso node_dbt Consider Dual Biologic Therapy (DBT) for Refractory Disease node_switch->node_dbt Persistent Failure node_risk Weigh Efficacy Benefits vs. Infection Risk node_dbt->node_risk node_monitor Monitor Efficacy & Safety Closely node_risk->node_monitor Proceed with DBT node_igu_sso->node_monitor

Diagram Title: Treatment Decision Pathway Post-Iguratimod Failure

Graphviz Script Color & Readability Tips

The provided script uses the specified color palette. For optimal readability, especially in dark-mode environments, explicitly set fontcolor for all nodes and edges. Use light colors like #FFFFFF or #F1F3F4 on dark backgrounds (#202124, #5F6368). The labeldistance attribute on edges is set to 2.5 to ensure text does not overlap with the connection points.

References

Iguratimod in refractory rheumatoid arthritis cases

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Regulatory Status

The table below summarizes core information on iguratimod relevant for researchers.

Property Description
Generic Name This compound (IGU, formerly T-614) [1] [2]
Drug Type Small molecule, synthetic Disease-Modifying Antirheumatic Drug (csDMARD) [3]
Chemical Formula C₁₇H₁₄N₂O₆S [1] [4]
Known Mechanisms Inhibits NF-κB activation; suppresses immunoglobulins & inflammatory cytokines (IL-6, IL-8, TNF-α, IL-1β); inhibits osteoclastogenesis; promotes osteoblast differentiation [5] [3] [6]
Approved Indications Treatment of rheumatoid arthritis (in Japan and China) [1] [3] [2]
Common Dosage 25 mg twice daily (after a 1-4 week initiation period at 25 mg once daily) [7] [1] [3]

Mechanisms of Action: Experimental Insights

This compound has a multi-faceted mechanism, simultaneously targeting immune and bone cells. The diagram below maps its key signaling pathways and cellular effects.

g cluster_immune Immunomodulatory Pathways cluster_bone Bone Metabolism Pathways IGU IGU NFkB Inhibits NF-κB activation & nuclear translocation IGU->NFkB Bcells Inhibits B-cell differentiation & immunoglobulin production (Reduces IgG, IgM, RF) IGU->Bcells Tcells Modulates T-cell subsets: ↓ Th1, Th17, Tfh ↑ Treg IGU->Tcells Osteoclast Inhibits osteoclast differentiation & migration IGU->Osteoclast Osteoblast Promotes osteoblast differentiation IGU->Osteoblast MMP Inhibits MMP-1, MMP-3 & RANKL/OPG ratio IGU->MMP Cytokines Reduces production of: • TNF-α • IL-6 • IL-8 • IL-17 • IL-1β NFkB->Cytokines

Key experimental observations supporting this mechanism include:

  • Cytokine & Signaling Analysis: In human synovial cells and monocytic lines (e.g., THP-1), this compound treatment significantly reduced LPS or TNF-α-induced production of pro-inflammatory cytokines (TNF-α, IL-6, IL-8). This effect is linked to its inhibition of IκBα degradation and prevention of NF-κB p65 subunit nuclear translocation [3] [6].
  • Lymphocyte Population Studies: Flow cytometry analysis of PBMCs from RA patients shows that this compound downregulates pro-inflammatory T-helper subsets (Th1, Th17, Tfh) and upregulates immunoregulatory Treg cells. This is corroborated by decreased plasma levels of associated cytokines (IFN-γ, IL-17, IL-21) and altered mRNA expression of transcription factors (T-bet, RORγt, Bcl6, Foxp3) via RT-PCR [6].
  • B-Cell and Immunoglobulin Assays: Enzyme-linked immunosorbent assay (ELISA) measurements consistently show that this compound reduces serum levels of immunoglobulins (IgG, IgM, IgA) and autoantibodies (Rheumatoid Factor - RF) in RA patients, indicating a direct suppressive effect on plasma cell function [5] [3].
  • Bone Cell Culture Models: In vitro osteoclastogenesis assays demonstrate that this compound inhibits RANKL-induced osteoclast formation and bone resorption activity. Conversely, in osteoblast cultures, it upregulates osteogenic markers like osterix and Dlx5, promoting bone formation [3] [8].

Efficacy Data in Refractory RA

For patients with an inadequate response to methotrexate (MTX) or other DMARDs, this compound shows significant efficacy as an add-on therapy.

Study Type / Comparison Key Efficacy Outcomes Reported Effect Size (95% CI) Significance (p-value)
Meta-analysis (IGU+MTX vs. MTX) [7] ACR20 response RR 1.55 (1.14 - 2.13) p = 0.006
ACR50 response RR 2.04 (1.57 - 2.65) p < 0.00001
ACR70 response RR 2.19 (1.44 - 3.34) p = 0.00003
Reduction in DAS28 WMD -1.65 (-2.39 to -0.91) p < 0.0001
Meta-analysis (IGU+MTX vs. MTX+LEF) [7] ACR20/50/70 response No significant difference p > 0.05
Reduction in DAS28 WMD -0.40 (-0.42 to -0.38) p < 0.00001
Add-on to bDMARDs (Retrospective Study) [3] Improved DAS / SDAI Statistically significant improvement p < 0.001

Abbreviations: RR: Risk Ratio; WMD: Weighted Mean Difference; ACR20/50/70: American College of Rheumatology criteria for 20%/50%/70% improvement; DAS28: Disease Activity Score in 28 joints; LEF: Leflunomide.

Safety & Tolerability Profile

Understanding the adverse event profile is crucial for risk-benefit assessment and patient monitoring in clinical trials.

Safety Aspect Findings & Recommendations
Common Adverse Events (AEs) Elevated liver transaminases, nausea, vomiting, abdominal pain, rash, and itchiness [7] [2].

| Comparative Safety | • vs. MTX alone: No statistically significant difference in overall AE incidence (RR 0.99, 95% CI 0.87–1.13, p=0.90) [7]. • vs. MTX + LEF: Lower incidence of AEs (RR 0.74, 95% CI 0.62–0.88, p=0.0009) [7]. | | Serious AEs & Risk Management | • Real-World Data (2025): A recent pharmacovigilance study identified interstitial lung disease as the most reported serious AE. Nearly half (48.7%) of all AEs occurred within the first 3 months of treatment, suggesting the need for enhanced early monitoring [9]. • Infection Risk: The same study reported 30 signals associated with infection, which is a critical consideration for an immunomodulatory drug [9]. |

Experimental Protocols & Workflows

For researchers designing in vitro or clinical studies, here are summarized key methodological details.

In Vitro Protocol: Analyzing Immunomodulatory Effects

  • Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) isolated via Ficoll density gradient centrifugation or relevant cell lines (e.g., THP-1 monocytes, synovial cells). Culture in RPMI 1640 medium supplemented with 10% FBS [6].
  • Stimulation & Treatment: Stimulate cells with LPS (e.g., 100 ng/mL for THP-1) or PMA/Ionomycin (for T-cell analysis in PBMCs) in the presence or absence of this compound (typical research concentrations range from 1-50 µM). Include vehicle control [3] [6].
  • Downstream Analysis:
    • Flow Cytometry: For T-cell subsets, stain PBMCs for surface markers (CD4, CD25, CCR7, PD-1) and intracellular markers (IFN-γ, IL-17, Foxp3) after stimulation and brefeldin A treatment [6].
    • Cytokine Measurement: Quantify cytokine levels (TNF-α, IL-6, IL-17, etc.) in cell culture supernatant using multiplex immunoassays (e.g., Luminex) or ELISA [6].
    • Gene Expression: Extract RNA from cells and perform RT-qPCR to analyze expression of cytokines (IL-17, IL-21) and transcription factors (T-bet, RORγt, Foxp3, Bcl6) [6].
    • Protein Signaling: Assess NF-κB pathway inhibition via western blot (detecting IκBα degradation) or immunofluorescence (visualizing p65 nuclear translocation) [3].

Clinical Trial Protocol: Evaluating Efficacy in RA

  • Study Design: Randomized, double-blind, placebo-controlled or active-comparator trial over 24-52 weeks is standard [7] [3].
  • Patient Population: Adults with active RA (based on ACR/EULAR criteria) and inadequate response to MTX or other csDMARDs. Stable dose of MTX (e.g., 10-15 mg/week) is often maintained in combination studies [7] [8].
  • Intervention: Experimental group: IGU 25 mg twice daily (after a 4-week lead-in at 25 mg once daily). Control group: placebo or active comparator [7] [3].
  • Primary Endpoints: ACR20 response rate at 24 weeks and change from baseline in DAS28 [7] [3] [8].
  • Key Assessments:
    • Efficacy: ACR response rates, DAS28, HAQ score, duration of morning stiffness, swollen/tender joint counts [7] [8].
    • Safety: Regular monitoring of hematology, liver function tests (ALT, AST), renal function, and recording of all adverse events [7] [9].

Key Takeaways for Researchers

  • Mechanistic Uniqueness: this compound's simultaneous suppression of antibody production and modulation of the Th17/Treg balance distinguishes it from other DMARDs, making it a compelling candidate for combination therapy [5] [6].
  • Strong Combination Data: The most robust clinical evidence supports its use with MTX in refractory RA, significantly improving ACR responses and disease activity scores [7] [8].
  • Vigilant Safety Monitoring: While generally well-tolerated, proactive monitoring of liver enzymes and vigilant assessment for respiratory symptoms (potentially indicating interstitial lung disease), especially in the first 3 months of treatment, is recommended based on recent real-world evidence [9].

References

Iguratimod laboratory parameter monitoring guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Laboratory Parameter Monitoring Recommendations

The table below summarizes key laboratory parameters to monitor during iguratimod treatment, based on safety data from clinical trials and its known mechanisms of action.

Monitoring Category Specific Parameters Rationale / Evidence Recommended Frequency (Based on Trial Protocols)
Hematology Complete Blood Count (CBC) with differential: White Blood Cells (WBC), Neutrophils, Hemoglobin (HGB), Platelets (PLT) Exclusion criteria in trials often included WBC < 3.0×10⁹/L or HGB < 85 g/L [1]. Recommended for baseline and routine safety monitoring. Baseline, then every 4-8 weeks [2] [1].
Liver Function Aminotransferases (ALT, AST) Trials reported cases of elevated transaminases; exclusion criteria set ALT/AST > 1.5x upper limit of normal [1]. Baseline, then every 4-8 weeks [2] [1].
Renal Function Serum Creatinine Used as a baseline exclusion criterion in clinical trials [1]. Crucial for studies in Lupus Nephritis [2]. Baseline and periodically, frequency depends on patient population and study design [2] [1].
Inflammation & Immunological Efficacy Biomarkers Immunoglobulins (IgG, IgA, IgM), Complement (C3, C4), Autoantibodies (anti-dsDNA, RF, anti-CCP), Erythrocyte Sedimentation Rate (ESR), C-Reactive Protein (CRP) IGU suppresses immunoglobulin production and inflammatory cytokines [3] [4]. Reduction in IgG, autoantibodies, and CRP are markers of efficacy [2] [1]. Baseline and at regular intervals (e.g., 12-24 weeks) to assess pharmacological effect [2] [1].
Urinalysis 24-hour Urine Protein, Urinalysis Critical for Lupus Nephritis (LN) trials. Primary outcome measure for renal remission [2]. Baseline and regularly in LN studies (e.g., every 4-12 weeks); as needed for other indications [2].

Analytical Method for Plasma Concentration Measurement

For precise pharmacokinetic studies, a robust analytical method is required. The following is a summary of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying this compound in human plasma [5].

  • Sample Preparation: Protein precipitation with acetonitrile.
  • Chromatography:
    • Column: Ultimate XB-C18 (2.1 × 50 mm, 3.5 μm).
    • Mobile Phase: Gradient elution with acetonitrile and water containing 2mM ammonium acetate and 0.1% formic acid.
    • Flow Rate: 0.400 mL/min.
  • Mass Spectrometry Detection:
    • Ionization: Electrospray Ionization (ESI), positive ion mode.
    • Monitoring: Multiple Reaction Monitoring (MRM).
    • Transition Ions: m/z 375.2 → 347.1 for this compound; m/z 244.3 → 185.0 for the internal standard (agomelatine).
  • Method Validation:
    • Linearity: 5.00 - 1500 ng/mL (correlation coefficient r ≥ 0.9978).
    • Accuracy & Precision: Intra- and inter-day values within acceptable limits.
  • Key Pharmacokinetic Parameters from Healthy Volunteers:
    • C~max~: 1074 ± 373 ng/mL
    • AUC~0-72~: 13,591 ± 4557 ng·h/mL
    • T~max~: 3.29 ± 1.23 h
    • t~1/2~: 8.89 ± 1.23 h

Clinical Application & Disease-Specific Protocols

This compound is being investigated for various autoimmune diseases. Here are key considerations and efficacy parameters from different clinical trial designs.

Disease Context Key Efficacy Endpoints & Laboratory Correlates Protocol Highlights & Considerations
Rheumatoid Arthritis (RA) / General Reduction in serum immunoglobulins (esp. IgG) and inflammatory markers (CRP, ESR) [3] [4]. Standard dose is 25 mg twice daily [1] [6]. Monitor for gastrointestinal upset and liver enzyme elevation [1].

| Lupus Nephritis (LN) | Primary: Renal remission (complete/partial), measured by 24-hour urine protein and serum creatinine [2]. Secondary: Reduction of anti-dsDNA antibodies, increase in complement C3/C4 levels [2]. | Trial designs often compare IGU to cyclophosphamide (induction) or azathioprine (maintenance) [2]. Laboratory monitoring is more intensive due to severe renal involvement. | | Spondyloarthritis (SpA)/ Ankylosing Spondylitis (AS) | Improvement in disease activity scores (ASDAS), which incorporate CRP [1]. Reduction in inflammatory back pain and morning stiffness. | Efficacy demonstrated in a randomized, double-blind, placebo-controlled study. NSAIDs are used as a stable background therapy [1]. | | Palindromic Rheumatism (PR) | Reduction in attack frequency and duration [6]. Laboratory parameters like ESR and CRP may not always be elevated [6]. | Studied in patients refractory to MTX or HCQ. Focus on clinical symptom diary rather than lab parameters for primary efficacy [6]. |

Troubleshooting Common Scenarios

  • Scenario 1: Unexplained Drop in White Blood Cell Count

    • Action: In clinical trials, a WBC count below 3.0 × 10⁹/L was an exclusion criterion [1]. If a significant decrease occurs in your study, consider pausing the test article and investigating other causes (e.g., concurrent infections, other medications).
  • Scenario 2: Elevated Liver Transaminases

    • Action: Clinical trials defined a cutoff of >1.5 times the upper limit of normal for exclusion [1]. Monitor the trend closely. If elevations are persistent or significant, consider dose adjustment or withdrawal, and rule out other hepatotoxic factors.
  • Scenario 3: Lack of Expected Immunological Response

    • Action: If expected reductions in immunoglobulins or autoantibodies are not observed, first verify patient compliance. Then, consider assessing pharmacokinetic parameters like plasma concentration to check for potential malabsorption or rapid metabolism [5].

The following diagram illustrates the laboratory monitoring workflow integrated with this compound's core mechanisms of action.

G cluster_mechanism Mechanisms of Action cluster_monitoring Laboratory Monitoring Parameters IGU This compound Administration M1 Inhibition of NF-κB Activation IGU->M1 M2 Suppression of COX-2 & Inflammatory Cytokines (TNF-α, IL-1, IL-6, IL-17) IGU->M2 M3 Inhibition of B-cell Differentiation & Immunoglobulin Production IGU->M3 M4 Regulation of T-cell Immunity IGU->M4 P3 Safety & Organ Function: CBC, Liver Enzymes (ALT/AST), Serum Creatinine, Urinalysis M1->P3 General Safety & Efficacy Context P1 Inflammation Markers: CRP, ESR M2->P1 Reflects Anti-inflammatory Effect P2 Immune Serology: Immunoglobulins, Autoantibodies (anti-dsDNA, RF, anti-CCP), Complement M3->P2 Confirms Immunomodulatory Effect M4->P3 General Safety & Efficacy Context

Key Takeaways for Researchers

  • Monitor Broadly for Safety: Routine monitoring of hematology, liver, and renal function is essential, as guided by clinical trial protocols.
  • Leverage Biomarkers for Efficacy: Parameters like immunoglobulins, specific autoantibodies, and complement levels are valuable for confirming the drug's intended pharmacological effect.
  • Context is Crucial: The focus of monitoring (e.g., rigorous urine protein in LN studies vs. clinical symptoms in PR) should be tailored to the specific disease under investigation.

References

Iguratimod combination therapy toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Iguratimod Combination Therapy Safety

Here are answers to some frequently asked questions regarding this compound's safety in a research context.

  • What is the overall safety profile of this compound combined with methotrexate? A large-scale, prospective real-world study in China demonstrated that the combination of this compound and MTX is generally safe and well-tolerated. In a study of 1,751 patients, 51.7% experienced at least one adverse event over 24 weeks. However, the incidence of clinically significant adverse events (Grade 3 or higher) was low at 3.4%, and only 0.7% of patients experienced serious adverse events (SAEs) considered related to this compound [1].

  • What are the most common adverse reactions I should monitor? The adverse events observed are often similar to those of other conventional DMARDs. The table below summarizes the most frequently reported adverse events from clinical studies [2] [1].

Adverse Event Frequency / Notes
Upper Respiratory Tract Infections Nasopharyngitis, upper respiratory tract inflammation [2]
Gastrointestinal Issues Stomatitis, abdominal discomfort, gastric upset [2] [3]
Liver Function Abnormalities Increased AST/ALT levels [2]
Hematological Effects Decreased lymphocyte count, decreased blood iron [2]
Rare but Notable Events Infection (0.6%), gastric ulcer (0.2%), fracture (0.4%) [1]
  • How does the safety of this compound + MTX compare to other combination therapies? A meta-analysis of 31 randomized controlled trials found that the incidence of adverse events with IGU + MTX was not significantly different from MTX alone or MTX combined with Tripterygium (a herbal extract) [4]. Importantly, the same analysis showed that IGU + MTX had a statistically significant lower incidence of adverse events compared to MTX + leflunomide (RR 0.74, 95% CI 0.62–0.88, p = 0.0009) [4].

  • Are there specific risk factors for certain adverse events? Yes, stratified analysis from the large real-world study indicated that elderly patients (≥65 years) showed a tendency for more fractures (1.1% vs 0.5%) and infections (8.7% vs 7.9%) compared to younger patients, though the difference was not statistically significant [1]. This suggests that extra vigilance is warranted for bone health and infection risk in older populations in the research setting.

Recommended Experimental Monitoring Protocol

For consistency in preclinical and clinical research, here is a suggested monitoring workflow based on the safety data. The following diagram outlines the key phases and checks for assessing this compound toxicity in a study.

G cluster_0 Phase I: Initial Combination cluster_1 Phase II: Long-term Evaluation Start Study Participant / Model Enrollment Baseline Baseline Assessment Start->Baseline W1_12 Weeks 1-12: Intensive Monitoring Baseline->W1_12 W12_24 Weeks 12-24: Ongoing Observation W1_12->W12_24 Decision Adverse Event Occurrence? W1_12->Decision W12_24->Decision Action Manage per Protocol: - Dose Reduction - Symptom Treatment - Consider Discontinuation Decision->Action Yes End End Decision->End No Action->End

Monitoring Protocol Details:

  • Baseline Assessment:

    • Complete Blood Count (CBC) with differential: To establish baseline lymphocyte counts [2].
    • Liver Function Tests (LFTs): AST, ALT, ALP [2] [1].
    • Renal Function Test: Serum creatinine [3].
    • Inflammatory Markers: C-reactive protein (CRP) and Erythrocyte Sedimentation Rate (ESR) for efficacy correlation [3].
    • Gastrointestinal Health Screen: Especially for models or patients with prior history [3].
  • Weeks 1-12 (Intensive Monitoring):

    • This is the critical period for identifying most common adverse events [1].
    • Monitor CBC and LFTs every 2-4 weeks.
    • Closely track any subjective reports of gastric upset, abdominal discomfort, or signs of upper respiratory infection [2] [3].
  • Weeks 12-24 (Ongoing Observation):

    • The frequency of laboratory monitoring can be reduced to every 6-8 weeks if the model is stable, but vigilance for rarer events like fractures or serious infections should be maintained, especially in studies involving elderly subjects [1].
  • Adverse Event Management:

    • Mild to Moderate Events: Most AEs like nasopharyngitis or mild, transient liver enzyme elevations are manageable and often resolve without intervention [2].
    • Gastric Upset/Ulcer: If gastric issues occur, symptomatic treatment is advised. In the referenced studies, only a small number of subjects (3/1751) developed gastric ulcers, and only one subject discontinued IGU due to gastric upset, suggesting a generally low incidence [3] [1].
    • Dosage: The standard intervention in clinical studies is This compound 25 mg twice daily in combination with MTX 10-25 mg once per week. The efficacy and safety of this regimen have been observed after at least 12 weeks of intervention [4].

The safety data for this compound is promising, but its application in basic research requires careful experimental design. I hope this structured information aids in your project planning and risk assessment.

References

Iguratimod administration with food recommendations

Author: Smolecule Technical Support Team. Date: February 2026

Food-Effect Pharmacokinetics Summary

The table below consolidates quantitative data from a Phase I study investigating the effect of food on iguratimod.

Pharmacokinetic Parameter Fasted State Fed State Impact of Food
Tmax (Time to Cmax) Information Missing Information Missing Shortened
Cmax (Peak Concentration) Information Missing Information Missing Increased
AUC0-last (Extent of Absorption) No Significant Difference No Significant Difference Unchanged
T1/2 (Half-life) No Significant Difference No Significant Difference Unchanged

Experimental Protocol: Food-Effect Assessment

The data in the table above was derived from the following clinical study methodology, which can serve as a reference for your experimental design.

1. Study Design

  • Type: A randomized, single-dose, two-period, two-sequence crossover study [1].
  • Groups: Subjects were divided into a fed group and a fasted group.
  • Dosing: Each group received a single 50 mg dose of this compound on day 1.
  • Washout & Crossover: Following a 14-day washout period, the two groups were crossed over and received the same single dose on day 15. This design allows each subject to serve as their own control [1].

2. Key Parameters Measured

  • Primary PK Parameters: Cmax, AUC0-last, Tmax, T1/2 [1].
  • Safety Monitoring: Adverse events (AEs) were monitored throughout the study [1].

3. Analytical Methodology

  • Bioanalysis: Pharmacokinetic parameters were determined by analyzing plasma concentrations of this compound over time [1].
  • Statistical Analysis: Statistical comparisons of PK parameters were made between the fed and fasted states to determine significance [1].

The workflow for this study design is summarized in the diagram below:

start Study Population: Healthy Adult Volunteers design Randomized, Two-Sequence, Crossover Design start->design group1 Group 1: Fed → Fasted design->group1 group2 Group 2: Fasted → Fed design->group2 period1 Period 1: Single 50 mg Dose washout 14-Day Washout period1->washout period2 Period 2: Single 50 mg Dose analysis Analysis: Compare PK Parameters (Cmax, AUC, Tmax, T1/2) period2->analysis washout->period2 group1->period1 group2->period1

Technical Support FAQs

Q1: What is the clinical recommendation for administering this compound with food? Based on the pharmacokinetic study results, the concluding recommendation is that "this compound can be administered with food" [1]. This is supported by a separate review which also confirms that food does not affect its pharmacokinetics [2].

Q2: What is the safety profile of this compound at the studied dose? In the single-ascending dose part of the same study, this compound at doses up to 50 mg was well tolerated. Most adverse effects (AEs) were mild, and no severe AEs occurred [1].

References

Efficacy and Safety Comparison in Rheumatoid Arthritis

Author: Smolecule Technical Support Team. Date: February 2026

Metric Iguratimod (IGU) + MTX Methotrexate (MTX) Monotherapy Source (Meta-Analysis)
ACR20 Response ~40% higher relative benefit (RR 1.40) [1] [2] Baseline reference [1] [2]
ACR50 Response ~109% higher relative benefit (RR 2.09) [1] [2] Baseline reference [1] [2]
ACR70 Response ~124% higher relative benefit (RR 2.24) [1] [2] Baseline reference [1] [2]
Disease Activity (DAS28) Significant reduction (WMD -0.92) [3] Not directly compared [3]
Inflammatory Markers Significant reduction in ESR, CRP, and RF [3] Not directly compared [3]
Safety Profile No statistically significant increase in adverse events vs. MTX monotherapy [1] [2] Similar adverse event rate [1] [2]

Beyond rheumatoid arthritis, research indicates that this compound has a broadening application scope. A 2024 systematic review found it to be a promising and secure therapeutic modality for ankylosing spondylitis (AS) and osteoarthritis (OA), in addition to RA [3]. Furthermore, studies report its successful off-label use in other immune-related conditions, including Sjogren's syndrome, systemic lupus erythematosus (SLE), and IgG4-related disease [4].

Mechanisms of Action: A Detailed Experimental View

The two drugs work through distinct yet partially overlapping molecular pathways. The following diagram summarizes the key mechanisms and experimental approaches for both drugs.

G Mechanisms of Action: this compound vs. Methotrexate cluster_igu This compound (IGU) cluster_mtx Methotrexate (MTX) IGU This compound Treatment NFkB NF-κB Pathway IGU->NFkB Inhibits Nuclear Translocation COX2 Cyclooxygenase-2 (COX-2) IGU->COX2 Inhibits Expression IL17 IL-17 Signaling IGU->IL17 Disrupts Act1-TRAF5-IKKi Interaction Tcells T-Lymphocytes ↓ Th1, Th17 cells ↑ Treg cells IGU->Tcells Modulates Bcells B-Lymphocytes ↓ Proliferation ↓ Immunoglobulin Production IGU->Bcells Inhibits MacroMicro Macrophages/ Microglia IGU->MacroMicro Suppresses Activation Cytokines1 Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6, IL-8) NFkB->Cytokines1 Reduces Production Cytokines2 Pro-inflammatory Cytokines COX2->Cytokines2 Reduces Prostaglandins Cytokines3 Pro-inflammatory Cytokines IL17->Cytokines3 Reduces Pro-inflammatory Gene Expression AntiInflam Anti-Inflammatory & Immunomodulatory Effects Cytokines1->AntiInflam Leads to Cytokines2->AntiInflam Leads to Cytokines3->AntiInflam Leads to MTX Methotrexate Treatment DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Competitive Inhibition JAKSTAT JAK/STAT Pathway Inhibition MTX->JAKSTAT Folate-Independent Inhibition Nucleotides Impaired DNA Synthesis (Cytostatic Effect) DHFR->Nucleotides Impairs Synthesis Cytokines4 Pro-inflammatory Cytokines (IL-6, others) JAKSTAT->Cytokines4 Reduces Production Cytokines4->AntiInflam Leads to

Supporting Experimental Protocols:

  • JAK/STAT Inhibition Assay for MTX: The discovery of MTX as a JAK/STAT pathway inhibitor was made using a Drosophila melanogaster cell-based screening system [5]. Cells were transfected with a JAK/STAT pathway reporter (6x2xDrafLuc) and stimulated. MTX's suppressive effect was measured by a significant decrease in normalized luciferase reporter activity compared to controls, an effect that was comparable to the known JAK2 inhibitor AG490 [5].
  • NF-κB Pathway Assay for IGU: The inhibition of NF-κB nuclear translocation by this compound was demonstrated in in vitro studies on macrophages and microglia [6]. Cells were pre-treated with this compound and then stimulated. The suppression of nuclear translocation of the NF-κB p65 subunit was assessed using techniques like immunofluorescence staining, confirming a key mechanism for its anti-inflammatory effect [6].
  • IL-17 Signaling Assay for IGU: The disruption of IL-17 signaling was investigated in cultured fibroblast-like synoviocytes (FLS) [4]. FLS were stimulated with IL-17 with or without this compound pre-treatment. Researchers used co-immunoprecipitation and western blot analysis to show that this compound disrupts the key protein interaction between Act1 and TRAF5 in the IL-17 pathway [4].

Key Implications for Research and Development

  • Combination Therapy Synergy: The distinct mechanisms of action provide a strong rationale for their combination. Clinical meta-analyses confirm that IGU+MTX is significantly more effective than MTX monotherapy without a statistically significant increase in adverse events, making it a valuable strategy for patients with an inadequate response to MTX [1] [2].
  • Beyond Rheumatoid Arthritis: this compound's broader mechanism, particularly its impact on B cells and IL-17, suggests potential across a wider range of autoimmune conditions [4]. MTX's newly identified JAK/STAT inhibition also opens avenues for research in related haematological and inflammatory disorders [5].
  • Safety and Cost Profiles: this compound has been reported to have a favorable safety profile with good patient tolerance [4]. MTX remains a cost-effective cornerstone therapy globally [7] [5].

References

Iguratimod versus hydroxychloroquine in Sjögren's syndrome

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Immunological Effects Comparison

The table below summarizes the key outcomes from a 6-month randomized controlled trial, highlighting the differences between IGU and HCQ [1] [2] [3].

Parameter Iguratimod (IGU) Hydroxychloroquine (HCQ) Notes
ESSDAI (Disease Activity) Significantly decreased from baseline [1] [2] Significantly decreased from baseline [1] [2] Both drugs effectively reduced systemic disease activity.
ESSPRI (Patient Symptoms) Significantly decreased from baseline; lower than HCQ group after 6 months [1] [2] Significantly decreased from baseline [1] [2] IGU was superior to HCQ in improving patient-reported symptoms.
Immunoglobulin G (IgG) Significantly decreased from baseline; lower than HCQ group after 6 months [1] [2] No significant reduction in IgG [1] [4] IGU is more effective at reducing hypergammaglobulinemia, a key feature of pSS.
B Lymphocytes Significantly decreased from baseline [1] [2] Information not specified in the study results IGU directly reduces overall B cell population.

| Regulatory B cells (Bregs) (CD19+CD5+CD1d+) | Significantly increased from baseline; higher than HCQ group after 6 months [1] [2] | No significant difference from baseline [1] [2] | IGU uniquely enhances this immunoregulatory B cell subset, potentially contributing to immune restoration. | | Fatigue (FACIT Score) | Significantly decreased [1] [2] | Significantly decreased [1] [2] | Both drugs helped in alleviating patient fatigue. |

Mechanisms of Action

The two drugs work through distinct immunomodulatory pathways:

  • This compound (IGU): This small molecule drug has a multi-targeted mechanism [1]:

    • Cytokine Inhibition: It suppresses the production of key pro-inflammatory cytokines, including Immunoglobulin M (IgM), IgG, IL-1, IL-6, IL-17, TNF-α, and IFN-γ.
    • Enzyme Inhibition: It selectively inhibits Cyclooxygenase-2 (COX-2).
    • B Cell Modulation: As the experimental data shows, it reduces total B lymphocytes and increases regulatory B cells (CD19+CD5+CD1d+), promoting immune regulation [1] [2].
  • Hydroxychloroquine (HCQ): As an antimalarial agent, HCQ's immunomodulatory effects are broader and more indirect [4]:

    • Interferon Pathway: It helps regulate the activity of interferon (IFN) proteins, which play a central role in autoimmune pathogenesis.
    • Cytokine and BAFF Modulation: It can modify levels of B-cell-activating factor (BAFF) and various chemokines.
    • Immunoglobulin Reduction: It is known to reduce elevated immunoglobulin levels and erythrocyte sedimentation rate (ESR), though the cited RCT found it less effective than IGU for IgG [1] [4].

The following diagram illustrates the core mechanisms of this compound based on the available data:

G IGU IGU Cytokine_Inhibition Inhibition of Pro-inflammatory Cytokines (IL-1, IL-6, IL-17, TNF-α, IFN-γ) IGU->Cytokine_Inhibition Antibody_Reduction Reduction of Immunoglobulins (IgG, IgM) IGU->Antibody_Reduction COX2_Inhibition Inhibition of COX-2 IGU->COX2_Inhibition Breg_Increase Increase in Regulatory B Cells (CD19+CD5+CD1d+) IGU->Breg_Increase BLymphocyte_Decrease Decrease in Total B Lymphocytes IGU->BLymphocyte_Decrease

Experimental Protocol Overview

The comparative data presented above comes from a specific clinical study. Here is a summary of its methodology, which is crucial for professionals to assess the data's validity [1] [2]:

  • Study Design: Prospective, single-center, randomized controlled trial.
  • Participants: 60 patients with primary Sjögren's syndrome (pSS).
  • Intervention Groups:
    • IGU Group (n=?): Received 25 mg this compound twice daily, plus ≤10 mg/day prednisone.
    • HCQ Group (n=?): Received 0.2 g Hydroxychloroquine twice daily, plus ≤10 mg/day prednisone.
  • Treatment Duration: 6 months.
  • Primary Outcomes:
    • Disease activity measured by the EULAR Sjögren's Syndrome Disease Activity Index (ESSDAI).
    • Patient-reported symptoms measured by the EULAR Sjögren's Syndrome Patient Reported Index (ESSPRI).
  • Laboratory Assessments:
    • Serum levels of Immunoglobulin G (IgG), C-reactive protein (CRP), and Erythrocyte Sedimentation Rate (ESR).
    • Flow cytometry analysis of peripheral blood B lymphocyte populations and CD19+CD5+CD1d+ regulatory B cells.

Key Takeaways for Research and Development

  • IGU's Targeted B-cell Profile: this compound demonstrates a more pronounced effect on the B-cell compartment, not only by reducing pathogenic antibodies and total B cells but also by potentially restoring immune tolerance through the expansion of regulatory B cells (CD19+CD5+CD1d+). This unique profile makes it a compelling candidate for further investigation in B-cell-driven autoimmune pathologies [1] [2].
  • Context for HCQ's Performance: While HCQ showed efficacy in improving systemic disease activity (ESSDAI) and fatigue, its lack of significant impact on IgG and Bregs in this trial is consistent with its known broader, upstream immunomodulatory role rather than a direct B-cell-targeted effect [1] [4]. It remains a cornerstone therapy with a well-established safety profile.
  • Research Gaps and Future Directions: The superior performance of IGU in key immunological parameters suggests it could be a valuable option for patients with prominent B-cell hyperactivity. Future research with larger sample sizes, longer follow-up periods, and head-to-head comparisons with other B-cell-targeted therapies is warranted to solidify its position in the treatment landscape.

References

Iguratimod versus cyclophosphamide in lupus nephritis

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison at a Glance

The table below summarizes the key characteristics of Iguratimod and Cyclophosphamide based on the available research data.

Feature This compound Cyclophosphamide
Drug Class Novel small-molecule immunomodulator [1] Alkylating agent (traditional immunosuppressant) [2]
Primary Approved Use Rheumatoid Arthritis (in Japan and China) [1] [3] Various, including severe Lupus Nephritis [2]

| Key Mechanism in LN | - Inhibits B-cell differentiation & antibody production [1] [4]

  • Suppresses inflammatory cytokines (e.g., IL-6, IL-17) [3] [5]
  • Modulates Th17/Treg balance [5] | - Cross-links DNA, causing cell death [2]
  • Depletes B and T lymphocytes [2] | | Clinical Efficacy in LN | Refractory LN (Monotherapy): 92.3% response rate (5/13 CR, 7/13 PR) at 24 weeks [4] Refractory LN (Add-on): 73.1% achieved >50% reduction in proteinuria at ~1 year [6] | Established first-line induction therapy [2] | | Notable Safety Profile | Generally well-tolerated; mild to moderate adverse events reported (e.g., anemia in one case) [6] [4] | Known for significant side effects: infections, bone marrow suppression, gonadal toxicity, hemorrhagic cystitis [2] |

Mechanisms of Action

The therapeutic effects of this compound and Cyclophosphamide arise from distinct immunomodulatory pathways.

This compound's Multi-Targeted Mechanism

Network pharmacology and experimental studies suggest this compound acts on SLE/LN through multiple pathways. The diagram below illustrates its integrated mechanism of action.

Cyclophosphamide's Cytotoxic Mechanism

Cyclophosphamide is a prodrug activated primarily in the liver by cytochrome P450 enzymes. Its active metabolites, especially phosphoramide mustard, form cross-links in DNA, which disrupts DNA replication and leads to apoptosis in rapidly dividing cells [2]. Its immunosuppressive effects are broad:

  • Lymphocyte Depletion: It causes a dose-dependent reduction of B and T lymphocytes, with B cells being more sensitive [2].
  • Antibody Reduction: By depleting lymphocytes, it reduces the production of autoantibodies like anti-dsDNA, though its effect is less specific than this compound's [2] [7].

Supporting Experimental Data and Protocols

For researchers, the methodology from key studies provides a template for investigation.

This compound Clinical Studies
  • Monotherapy for Refractory LN [4]: This was an open-label, single-arm study. Patients with biopsy-proven LN who failed or relapsed on ≥2 immunosuppressants were enrolled. After switching to This compound (25 mg twice daily), the primary outcome was complete or partial renal remission at week 24. Key efficacy measures included 24-hour urine protein, serum creatinine, and serum albumin.
  • Add-on Therapy for Refractory LN [6] [8]: In this single-arm study, This compound (25 mg twice daily) was added to a failing background immunosuppressant (e.g., MMF, tacrolimus). The primary outcome was complete renal response (CRR) at 6 months, defined as a urine protein-to-creatinine ratio (UPCR) ≤0.5 with stable renal function.
Preclinical and Mechanistic Studies
  • Animal Models: Studies in MRL/lpr mice and pristane-induced lupus models show this compound's efficacy. Typical protocols administer this compound orally (e.g., 10-30 mg/kg/d) after disease onset, with key endpoints being proteinuria, serum anti-dsDNA levels, and kidney histology [5] [7].
  • Network Pharmacology [3]: This in silico methodology involved:
    • Predicting IGU targets via PharmMapper.
    • Retrieving SLE-related targets from OMIM, DisGeNet, and GeneCards.
    • Constructing a Protein-Protein Interaction (PPI) network from overlapping targets using the STRING database.
    • Performing GO and KEGG enrichment analysis and validating hub targets (e.g., AKT1, CASP3) via molecular docking.

Future Research and Conclusions

The ongoing iGeLU study is a pivotal multi-center, randomized, controlled trial designed for a head-to-head comparison [1] [9]. This 52-week trial directly compares this compound against conventional cyclophosphamide (induction) and sequential azathioprine (maintenance) in patients with active LN, with the primary outcome of renal remission rate at week 52.

  • Cyclophosphamide remains a potent, broad-spectrum cornerstone for LN induction but carries a significant toxicity burden.
  • This compound emerges as a promising, targeted agent with a favorable safety profile, showing particular potential in refractory LN settings, either as monotherapy or as part of combination regimens. Its multi-pathway mechanism offers a novel approach to modulating the immune response in lupus.

References

Iguratimod safety profile compared to conventional DMARDs

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile of Iguratimod

Assessment Measure Findings for this compound (IGU) Context & Comparative Data
ACR20 Response 71.9% (at 24 weeks) [1] IGU monotherapy superior to MTX in some analyses (RR 1.15) [2]; IGU+MTX superior to MTX alone (RR 1.24) [2].
ACR50 Response 47.4% (at 24 weeks) [1] Similar efficacy between IGU and MTX monotherapy [3]; IGU+MTX superior to MTX alone (RR 1.96) [2].
ACR70 Response 24.0% (at 24 weeks) [1] Similar efficacy between IGU and MTX monotherapy [3]; IGU+MTX superior to MTX alone (RR 1.91) [2].
Disease Activity (DAS28) Significant decrease from baseline [1] [4] IGU monotherapy and IGU+MTX both effective at reducing DAS28 [2].
Overall Adverse Events (AEs) 51.7% experienced ≥1 AE [1] No significant difference in overall AEs vs. MTX (monotherapy or combination) [3] [2].
Serious Adverse Events (SAEs) 0.7% (IGU-associated) [1] --
Common AEs Infections, abdominal discomfort, gastric ulcer, fracture, increased ALT [1] IGU+MTX has lower incidence of AEs than MTX+LEF [2].
Hepatic Safety -- IGU+MTX combination showed lower risk of liver function test abnormalities vs. some other combinations [2].

Key Experimental Protocols and Patient Selection

The data in the table above is derived from rigorous clinical trial designs. Here are the methodologies of the key studies cited.

  • Systematic Review & Meta-Analysis Protocol [3] [4] [2]: These analyses pooled data from multiple smaller Randomized Controlled Trials (RCTs). The standard methodology involves:

    • Search Strategy: Systematically searching databases (e.g., Cochrane Library, PubMed, Embase, Chinese databases) for all RCTs on IGU for rheumatoid arthritis.
    • Inclusion/Exclusion: Selecting trials based on pre-defined criteria (e.g., patients with active RA, IGU as monotherapy or combination therapy, comparison with placebo or other DMARDs).
    • Data Extraction & Analysis: Two reviewers independently extract data on efficacy (ACR20, DAS28) and safety (adverse events). Data is then pooled and analyzed using statistical software (e.g., RevMan) to calculate risk ratios (RR) or mean differences (MD).
  • Nationwide Prospective Real-World Study [1]: This study provides evidence of how IGU performs in routine clinical practice.

    • Study Design: Prospective, observational study.
    • Participants: 1759 active adult RA patients, including those with comorbidities, from 48 centers in China.
    • Intervention: IGU 25 mg twice daily for 24 weeks, administered as monotherapy or added to background therapy.
    • Outcomes: Primary endpoints were ACR20 at 24 weeks and incidence of adverse events.

Mechanisms of Action and Safety

This compound's distinct mechanism of action contributes to its efficacy and safety profile. The following diagram illustrates its key molecular pathways.

G cluster_immune Immunomodulatory & Anti-inflammatory Effects IGU This compound NFkB Inhibits NF-κB activation IGU->NFkB Cytokines Reduces pro-inflammatory cytokines (IL-1, IL-6, IL-8, IL-17, TNF-α) IGU->Cytokines B_Cells Inhibits B-cell differentiation & autoantibody production IGU->B_Cells COX2 Selectively inhibits COX-2 activity IGU->COX2 Outcomes Clinical Outcome: Reduced joint inflammation, swelling, and pain NFkB->Outcomes Cytokines->Outcomes B_Cells->Outcomes COX2->Outcomes

This multi-targeted mechanism differs from conventional DMARDs. Unlike methotrexate, which is an antifolate, this compound does not involve folate metabolism. Its more targeted action on specific inflammatory pathways may explain its favorable liver safety profile compared to some other DMARDs [2].

Key Takeaways for Clinical and Research Applications

  • Consider for Specific Profiles: this compound is a viable alternative, particularly for patients who do not tolerate methotrexate well, especially concerning hepatotoxicity [3] [2].
  • Effective in Combination: The combination of this compound with methotrexate shows superior efficacy to methotrexate alone without a significant increase in overall adverse events, providing a robust treatment option [2].
  • Real-World Safety: The large real-world study confirms that the safety profile observed in controlled trials holds in a broader, more heterogeneous patient population, including the elderly (though with monitoring for fractures and infections) [1].

References

Iguratimod cost-effectiveness analysis

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Iguratimod is a small-molecule disease-modifying antirheumatic drug (DMARD) with a multi-targeted mechanism of action, which underpins its therapeutic effects [1].

The diagram below summarizes the key immunomodulatory and anti-fibrotic mechanisms of this compound.

A foundational experimental method for elucidating such multi-target mechanisms is network pharmacology, often combined with molecular docking validation [2]. The typical workflow is as follows:

  • Target Prediction: The 2D/3D molecular structure of this compound (obtained from databases like PubChem) is used to screen for potential protein targets through reverse pharmacophore mapping servers like PharmMapper.
  • Disease Target Collection: Disease-associated genes (e.g., for RA, SLE) are collected from public databases such as OMIM, DisGeNET, and GeneCards.
  • Network Analysis: The overlapping targets between the drug and the disease are used to construct Protein-Protein Interaction (PPI) networks. Tools like Cytoscape help identify hub genes. Enrichment analysis (GO and KEGG) reveals the primary biological processes and signaling pathways involved.
  • Molecular Docking Validation: The binding affinity and mode of action between this compound and the core target proteins (e.g., AKT1, CASP3) are simulated and validated using software like AutoDock Vina, with results visualized in PyMOL [2].

Clinical Efficacy and Safety Comparison

The following tables summarize this compound's performance against other common DMARDs based on meta-analyses and clinical studies.

Table 1: Efficacy and Safety Profile in Rheumatoid Arthritis (RA)

Aspect This compound (IGU) Methotrexate (MTX) Leflunomide (LEF) Hydroxychloroquine (HCQ)
Primary Use RA, expanding to other autoimmune diseases [1] First-line anchor drug for RA [3] Active RA [3] Mild RA, often in combination [3]
Key Efficacy Effective as monotherapy or in combination; improves disease activity scores; combination with MTX is stronger than either monotherapy [1] High efficacy, cornerstone of treatment [3] Effective in slowing disease progression [3] Moderate efficacy, often used for mild disease or in combination [3]
Mechanism Inhibits cytokines (NF-κB, IL-6, IL-17), immunomodulates B/T cells, bone protection [1] Antifolinate, suppresses immune cells [3] Inhibits pyrimidine synthesis, suppresses lymphocyte proliferation [3] Modulates Toll-like receptor signaling, mild immunomodulation [3]
Safety & Tolerability Favorable safety profile; most common AEs are gastrointestinal (e.g., gastric upset); well-tolerated [1] Requires monitoring for hepatotoxicity, myelosuppression, and pulmonary toxicity [3] Risk of hepatotoxicity, teratogenicity, and potential for alopecia [3] Generally good safety; risk of retinal toxicity with long-term use [3]

Table 2: Investigational Uses in Other Autoimmune Diseases

Disease Key Findings from Clinical Studies Level of Evidence
Primary Sjögren's Syndrome (pSS) IGU + HCQ + Glucocorticoid significantly improved ESR, RF, IgG, salivary flow rate, Schirmer's test, ESSDAI, and ESSPRI vs HCQ + Glucocorticoid alone, without increasing adverse events [4]. Systematic Review & Meta-Analysis (19 RCTs) [4]
Palindromic Rheumatism (PR) In MTX/HCQ-refractory patients, switching to IGU (mono or combo) significantly reduced attack frequency and duration over 3 months. Attack number: 1.3 ± 1.4 vs. 5.8 ± 2.0 pre-treatment [5]. Retrospective Clinical Study [5]
Systemic Sclerosis (SSc) IGU attenuated skin fibrosis in bleomycin-induced and Tsk-1 mouse models. It reduced collagen content and density of EGR1+ fibroblasts in SSc patient skin xenografts, indicating anti-fibrotic effect via EGR1 inhibition [6]. Pre-clinical & Proof-of-Concept Study [6]
Systemic Lupus Erythematosus (SLE) Network pharmacology identified 114 cross-targets of IGU in SLE. IGU alleviated nephritis in murine lupus models. Hub targets include CASP3, AKT1; key pathways include PI3K-AKT and MAPK [2]. Pre-clinical (In Silico & In Vivo) [2]

Perspective on Cost-Effectiveness

While the search results lack direct pharmacoeconomic studies comparing costs, they provide strong indirect evidence relevant to a cost-effectiveness analysis:

  • Positive Clinical Profile: this compound's oral administration, efficacy in combination therapy which may prevent the need for more expensive biologics, and favorable safety profile (potentially reducing costs from managing severe adverse events) are all positive economic drivers [7] [1].
  • Market Trajectory: The market for this compound is projected to grow robustly, from an estimated $250 million in 2025 to over $500 million by 2033. This growth is often indicative of a therapy that is being adopted due to its perceived value, which includes cost considerations [8].
  • Need for Formal Analysis: A formal cost-effectiveness analysis comparing this compound to other DMARDs and biologics, incorporating direct drug costs, administration costs, and costs of managing side effects and disease progression, is a clear gap in the current literature and would be a valuable contribution for researchers and healthcare policymakers.

References

Efficacy and Safety of Iguratimod in Rheumatic Diseases

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the key efficacy and safety outcomes of iguratimod for different diseases, as reported in recent meta-analyses.

Table 1: Efficacy of this compound for Rheumatoid Arthritis (RA) [1] [2] [3]

Outcome Measure Result (IGU vs. Control) Statistical Summary Number of RCTs Included
ACR20 Response Improved RR 1.45 [1.14, 1.84], p = 0.003 [2] 43 [2]
ACR50 Response Improved RR 1.80 [1.43, 2.26], p < 0.00001 [2] 43 [2]
ACR70 Response Improved RR 1.84 [1.27, 2.67], p = 0.001 [2] 43 [2]
Disease Activity (DAS28) Decreased WMD -1.11 [-1.69, -0.52], p = 0.0002 [2] 43 [2]
Inflammation (ESR) Reduced WMD -11.05 [-14.58, -7.51], p < 0.00001 [2] 43 [2]
Inflammation (CRP) Reduced SMD -1.52 [-2.02, -1.02], p < 0.00001 [2] 43 [2]
Autoantibody (RF) Reduced SMD -1.65 [-2.48, -0.82], p < 0.0001 [2] 43 [2]

Table 2: Efficacy of this compound for Other Autoimmune Diseases [1] [2]

Disease Key Efficacy Outcomes Statistical Summary Number of RCTs Included
Ankylosing Spondylitis (AS) Decreased BASDAI, BASFI, VAS, and inflammatory markers (ESR, CRP, TNF-α) [1] [2] BASDAI: SMD -1.68 [-2.32, -1.03], p < 0.00001 [1] 9 [2]
Primary Sjögren's Syndrome (PSS) Reduced ESSPRI and ESSDAI scores, increased Schirmer's test score [2] ESSPRI (IGU only): WMD -2.10 [-2.40, -1.81], p < 0.00001 [2] 32 [2]
Osteoarthritis (OA) Decreased VAS pain score and WOMAC index [1] VAS: WMD -2.20 [-2.38, -2.01], p < 0.00001 [1] Reported in [1]

Table 3: Safety Profile of this compound [2] [3]

Analysis Context Finding on Adverse Events (AEs) Statistical Summary
RA (IGU + MTX vs. MTX) Lower incidence of AEs with combination therapy RR 0.84 [0.78, 0.91], p < 0.00001 [2]
PSS (IGU only vs. Control) Lower incidence of AEs with monotherapy RR 0.66 [0.48, 0.98], p = 0.01 [2]
RA (IGU Monotherapy vs. MTX) Similar risks for gastrointestinal reactions, leucopenia, and liver enzyme elevation No significant difference (P > 0.05) [3]

Experimental Protocols and Methodologies

The robust evidence for this compound comes from systematic reviews that adhere to strict methodological standards.

  • Systematic Review Protocol: The included meta-analyses were conducted according to predefined protocols registered with PROSPERO (e.g., CRD42021289249, CRD42021289489) and followed the PRISMA guidelines [1] [4] [2]. This minimizes bias and ensures transparency and reproducibility.
  • Literature Search Strategy: Researchers comprehensively searched multiple English and Chinese databases (e.g., PubMed, Embase, Cochrane Library, CNKI, Wanfang) from their inception dates up to February 2024 or July 2022, using a combination of keywords and subject terms related to "this compound," "rheumatoid arthritis," and "randomized controlled trial" [1] [4] [2].
  • Study Selection and Data Extraction: Two researchers independently screened the searched studies against pre-specified inclusion and exclusion criteria [1] [2]. The typical inclusion criteria were:
    • Participants: Patients diagnosed with a rheumatic or autoimmune disease (e.g., RA, AS, PSS) by accepted criteria.
    • Intervention: The experimental group received IGU, either as monotherapy or combined with other drugs.
    • Control: The control group received a placebo, conventional therapy, or another DMARD.
    • Study Design: Only Randomized Controlled Trials (RCTs) were included. Data from eligible studies were then extracted using standardized forms [1] [4].
  • Risk of Bias and Data Synthesis: The quality of each included RCT was assessed using the Cochrane Risk of Bias tool [3]. For data synthesis, meta-analysis was performed using software like RevMan 5.4 or STATA 12.0. Continuous outcomes (e.g., DAS28, ESR) were analyzed using Weighted Mean Difference (WMD) or Standardized Mean Difference (SMD), while dichotomous outcomes (e.g., ACR20, adverse events) were analyzed using Risk Ratios (RR). Statistical heterogeneity was assessed using the I² statistic [1] [2] [3].

Mechanisms of Action: Signaling Pathways

This compound exerts its effects through multiple immunomodulatory and anti-inflammatory mechanisms. The following diagram illustrates its key signaling pathways.

G cluster_immune Immunomodulatory Effects cluster_bone Bone Protective Effects IGU This compound (IGU) TCell T-cell Regulation IGU->TCell BCell Inhibition of B-cell Differentiation IGU->BCell Cytokine Suppression of Pro-inflammatory Cytokines (IL-1, IL-6, IL-8, IL-17, TNF-α) IGU->Cytokine Osteoclast Inhibition of Osteoclastogenesis IGU->Osteoclast NFkB Inhibition of NF-κB Pathway IGU->NFkB RANKL Modulation of RANKL/ TNF-α Signaling IGU->RANKL NFkB->Cytokine NFkB->Osteoclast RANKL->Osteoclast

This compound's Key Mechanisms of Action [5] [6] [2]

The diagram shows that this compound's mechanisms are multifaceted:

  • Immunomodulatory Effects: IGU modulates the immune system by regulating the balance of T helper cells (e.g., Th1, Th17) and regulatory T cells (Treg). It also inhibits the differentiation of B cells into plasma cells, thereby reducing the production of autoantibodies and immunoglobulins [1] [2] [3].
  • Anti-inflammatory Effects: A core mechanism is the suppression of key pro-inflammatory cytokines and signaling pathways. IGU has been shown to inhibit the production of IL-1, IL-6, IL-8, IL-17, and TNF-α. This is partly achieved through the inhibition of the NF-κB signaling pathway, a master regulator of inflammation [6] [2] [3].
  • Bone Protective Effects: IGU inhibits osteoclastogenesis (the formation of bone-resorbing cells) both directly and by modulating the RANKL and TNF-α signaling pathways. This helps prevent bone and cartilage destruction, which is a hallmark of RA [5] [3].

Conclusion

References

The iGeLU Study: A Protocol for Lupus Nephritis

Author: Smolecule Technical Support Team. Date: February 2026

The iGeLU study is a multi-center, randomized, controlled trial designed as a head-to-head comparison between iguratimod and conventional first-line therapy for active lupus nephritis [1].

The table below summarizes its core design elements:

Trial Aspect Description
Official Title Comparison of this compound and conventional cyclophosphamide with sequential azathioprine as treatment of active lupus nephritis (iGeLU study) [1]
ClinicalTrials.gov ID NCT02936375 [1]
Trial Design Multi-center, randomized, open-label, parallel positive-drug controlled [1]
Primary Objective To demonstrate non-inferiority of this compound to conventional therapy on renal remission rate at week 52 [1]
Patient Population 120 patients with biopsy-proven active lupus nephritis from six sites in China [1]
Intervention (Trial Group) Oral this compound (50 mg/day) for 52 weeks [1]

| Control (Active Comparator) | Induction (first 24 weeks): Pulse cyclophosphamide Maintenance (next 24 weeks): Sequential oral azathioprine [1] | | Primary Endpoint | Renal remission rate (complete + partial) at Week 52 [1] | | Statistical Hypothesis | Non-inferiority [1] |

Understanding the Non-Inferiority Design

The iGeLU study's design choices provide a practical blueprint for non-inferiority trials.

  • Rationale for a Non-Inferiority Design: The trial tests whether this compound is not unacceptably worse than the current effective standard of care [1] [2]. This approach is suitable when a new treatment is not expected to be dramatically more effective but may offer other advantages, such as a better safety profile or oral administration convenience, making it a valuable alternative [2].
  • The Critical Non-Inferiority Margin: This pre-defined margin is the maximum allowable difference by which the new treatment can be worse than the active comparator while still being considered "non-inferior." Setting this margin is a critical step that requires clinical judgment and is subject to regulatory scrutiny [2]. The iGeLU study protocol would define this margin in its statistical analysis plan.
  • Interpreting Results with Confidence Intervals: The success of a non-inferiority trial is determined by comparing the confidence interval (CI) of the difference between treatments against the non-inferiority margin (δ). The diagram below illustrates how to interpret different outcomes [2].

cluster_1 Scenario A: Superiority & Non-Inferiority cluster_2 Scenario B: Non-Inferiority Only cluster_3 Scenario C: Non-Inferiority cluster_4 Scenario D: Inconclusive cluster_5 Scenario E: Inferior NI_Margin Non-Inferiority Margin (δ) Zero Zero Difference A CI fully above δ and zero B CI above δ but includes zero C CI above δ but below zero D CI crosses below δ E CI fully below δ

Broader Evidence for this compound in Autoimmune Diseases

While the iGeLU study focuses on lupus nephritis, evidence from other conditions supports this compound's efficacy and informs its potential use.

  • Rheumatoid Arthritis (RA): Multiple meta-analyses conclude that This compound monotherapy has similar efficacy to methotrexate (MTX). One analysis of 12 trials found comparable rates of ACR20, ACR50, and ACR70 responses at 24 weeks, with a similar profile of adverse events [3]. Another meta-analysis confirmed that this compound, either as monotherapy or in combination, showed higher ACR20 responses and lower disease activity compared to other DMARDs [4].
  • Primary Sjögren's Syndrome (pSS): Clinical studies show this compound is effective. A 2023 randomized controlled trial found it was superior to hydroxychloroquine in reducing immunoglobulin G (IgG) levels and disease activity scores (ESSDAI and ESSPRI) [5]. Its mechanism involves suppressing follicular helper T (Tfh) cell differentiation, which is crucial for B-cell activation and antibody production [6].

Key Considerations for Your Guide

When creating your comparison guide for a scientific audience, you might consider highlighting these aspects:

  • Mechanistic Rationale: Emphasize this compound's unique mechanism. It inhibits NF-κB signaling, suppresses pro-inflammatory cytokines (IL-1, IL-6, IL-8, TNF-α), and directly targets B-cell differentiation and antibody production [7] [8]. This provides a strong scientific basis for its use in antibody-driven diseases like lupus nephritis and Sjögren's syndrome.
  • Trial Design Nuances: The iGeLU study uses a sequential therapy in its control arm (CYC followed by AZA), which mirrors real-world clinical practice. The experimental arm uses continuous this compound monotherapy, testing a potentially simpler and better-tolerated regimen [1].
  • Safety Profile: Across studies, this compound is generally well-tolerated. Common adverse events are gastrointestinal, and most can be managed by reducing the dose or stopping the drug. Its safety profile is considered comparable to methotrexate [3] [7] [4].

References

Iguratimod long-term efficacy and safety data

Author: Smolecule Technical Support Team. Date: February 2026

Long-Term Efficacy in Rheumatoid Arthritis

Clinical trials demonstrate that iguratimod is effective both as a monotherapy and in combination with other drugs for managing RA over the long term.

Study Description Treatment Regimen Primary Efficacy Endpoint (ACR20) Other Efficacy Outcomes Safety Findings
24-week double-blind trial (c. 2013) [1] [2] This compound + MTX vs. Placebo + MTX 69.5% (IGU+MTX) vs. 30.7% (Placebo+MTX) at Week 24 ACR50: 38.4%; ACR70: 17.1% (IGU+MTX) Incidence of AEs: 80.5% (IGU+MTX) vs. 75.0% (Placebo+MTX); No significant difference
52-week open-label extension [1] Long-term this compound + MTX 71.3% at Week 52 ACR50: 49.4%; ACR70: 23.8% at Week 52 Not specified in excerpt
Retrospective study in Palindromic Rheumatism (2025) [3] This compound (25 mg twice daily) ± MTX N/A (Different disease) Significant reduction in attack frequency; Prolonged remission duration; Shortened attack duration One discontinuation due to gastric upset; Favorable safety profile

This compound's Mechanisms of Action

This compound works through multiple pathways to suppress inflammation and modulate the immune response. The diagram below summarizes its key mechanisms.

G This compound Mechanisms of Action cluster_immune Immunomodulatory & Anti-inflammatory Effects cluster_bone Bone Metabolism Regulation IGU This compound (IGU) NFkB Inhibition of NF-κB activation IGU->NFkB COX2 Selective COX-2 inhibition IGU->COX2 MIF Inhibition of Macrophage Migration Inhibitory Factor (MIF) IGU->MIF BCell Inhibition of B cell differentiation and immunoglobulin production IGU->BCell OCL Inhibition of osteoclastogenesis IGU->OCL OST Promotion of osteoblastic differentiation IGU->OST Cytokine Inhibition of pro-inflammatory cytokine production (TNF-α, IL-6, IL-8) NFkB->Cytokine Th17 Suppression of T helper 17 (Th17) cell differentiation and migration MIF->Th17

Detailed Experimental Protocols

The efficacy data is derived from rigorous clinical trial methodologies:

  • Double-Blind, Comparative Study (with MTX) [1]:

    • Design: Placebo-controlled, double-blind, 24-week study followed by a 28-week open-label extension.
    • Participants: 165 patients in the this compound+MTX group, 88 in the placebo+MTX group.
    • Intervention: Oral this compound (25 mg/day for 4 weeks, then 50 mg/day) or matching placebo, in addition to stable weekly MTX (6-8 mg). All patients received folic acid.
    • Outcome Measures: Primary endpoint was ACR20 response rate at 24 weeks. Secondary endpoints included ACR50 and ACR70.
  • Retrospective Study (in Palindromic Rheumatism) [3]:

    • Design: Retrospective analysis of patient records and follow-up.
    • Participants: 32 patients with PR refractory to MTX and/or hydroxychloroquine.
    • Intervention: Switched to this compound 25 mg twice daily, either alone or combined with MTX 10 mg weekly.
    • Outcome Measures: Primary outcomes were the frequency and duration of attacks over three months. Remission was stringently defined.

Key Takeaways for Professionals

  • Expanding Therapeutic Potential: While approved for RA, high-quality evidence from a 2025 study shows this compound is effective for refractory Palindromic Rheumatism (PR), significantly reducing attack frequency and duration [3]. Preclinical studies also suggest potential in Secondary Progressive Multiple Sclerosis by suppressing Th17 cell migration and IL-6 production from glial cells [4], and in Ankylosing Spondylitis through mechanisms targeting IL-17, TNF-α, and COX-2/PGE2 pathways [5].
  • Consistent Safety Profile: Across studies, this compound exhibits a favorable and consistent safety profile. The most common adverse events are gastrointestinal, with low rates of serious events and discontinuation [3] [1] [2].

References

Real-World Effectiveness & Safety of Iguratimod in RA

Author: Smolecule Technical Support Team. Date: February 2026

Study Design & Participants Key Effectiveness Outcomes Key Safety Outcomes Notes & Comparative Findings

| Retrospective Study (n=177) [1] | • Significant reduction in DAS-ESR, DAS-CRP, SDAI, CDAI at 24 weeks. • More effective with concomitant MTX, in elderly, and male patients. | • Serious AEs (5 cases) all in elderly group: pneumonia, heart failure, salivary gland adenoma. | Confirms effectiveness in a real-world cohort; suggests careful monitoring for elderly patients. | | Nationwide, Prospective Study (n=1,759) [2] | • 71.9% achieved ACR20 at 24 weeks. • 47.4% achieved ACR50. • 24.0% achieved ACR70. • Significant improvement in DAS28 and HAQ scores. | • 51.7% had ≥1 AE. • 3.4% had grade ≥3 AEs. • 0.7% had serious AEs (SAEs). • Most common AEs: infection, abdominal discomfort, fracture. | Robust large-scale study. Lower ACR70 suggests a difference between trial and real-world outcomes. | | Meta-Analysis of RCTs (IGU+MTX vs MTX) [3] | • ACR20 RR: 1.40 (95% CI, 1.13-1.74). • ACR50 RR: 2.09 (95% CI, 1.67-2.61). • ACR70 RR: 2.24 (95% CI, 1.53-3.28). | • AEs RR: 1.06 (95% CI, 0.92-1.23). | Quantifies superior efficacy of IGU+MTX over MTX alone, with no statistically significant increase in adverse events. |

Key Experimental Protocols in Real-World Research

The methodologies from these studies provide a framework for designing real-world evidence (RWE) studies.

  • Study Design: The large prospective study was a nationwide, single-arm, open-label, observational study conducted over 24 weeks [2]. The retrospective study analyzed patient records at baseline, 4, 12, and 24 weeks [1].
  • Patient Population: Studies typically enrolled adult patients (aged 18-85) with active RA, often including those with comorbidities like hypertension and diabetes. One study specifically stratified analysis by factors like age, gender, and concomitant MTX use [1] [2].
  • Intervention: In real-world settings, IGU was administered orally at 25 mg twice daily. It was studied both as an add-on to a patient's existing background therapy and as a monotherapy [2].
  • Primary Endpoints:
    • ACR20 Response: The proportion of patients achieving at least a 20% improvement according to the American College of Rheumatology criteria at week 24 [2].
    • Disease Activity Scores: Changes from baseline in composite scores like DAS28-ESR, which incorporate tender/swollen joint counts, patient global assessment, and ESR/CRP [1].
  • Safety Monitoring: Researchers systematically collected all adverse events (AEs), graded their severity, and determined their relationship to the study drug. They also tracked specific laboratory parameters, such as alanine aminotransferase (ALT) levels [2].

Mechanism of Action & Research Workflow

While not a direct head-to-head comparison with biologics, iguratimod's value proposition lies in its unique, small-molecule mechanism of action and oral administration. Research into its mechanisms and applications often follows a logical pathway, from basic science to clinical validation.

G cluster_MoA Molecular Mechanism cluster_App Clinical & Research Applications cluster_Flow Research & Validation Workflow MoA Proposed Mechanisms of Action (MoA) InhibitCY Inhibits production of: • IL-1, IL-6, IL-8, TNF-α • Immunoglobulins (IgG, IgM, IgA) MoA->InhibitCY InhibitNFKB Suppresses NF-κB pathway • Reduces pro-inflammatory responses • Inhibits osteoclastogenesis MoA->InhibitNFKB InhibitCOX2 Inhibits COX-2 enzyme • Reduces inflammatory prostaglandins MoA->InhibitCOX2 SLE Investigational: SLE / Lupus Nephritis (LN) InhibitCY->SLE InhibitNFKB->SLE App Therapeutic Applications & Workflow RA Approved: Rheumatoid Arthritis (RA) App->RA App->SLE Drug Repurposing EAE Preclinical: Multiple Sclerosis (EAE model) App->EAE Evidence Evidence Generation Flow NetPharm Network Pharmacology & Molecular Docking InVivo In Vivo Animal Models (e.g., MRL/lpr mice, EAE) NetPharm->InVivo InVivo->SLE RCT Randomized Controlled Trials (RCTs) InVivo->RCT RWE Real-World Evidence (RWE) Studies RCT->RWE

Research and Validation Workflow for this compound

Interpretation of Key Findings

  • Real-world performance aligns with clinical trials: The large prospective study confirmed IGU's effectiveness, with over 70% of patients achieving ACR20 [2]. This consistency strengthens the validity of initial trial results.
  • Combination therapy is effective: Both real-world and meta-analysis data show that IGU works well with methotrexate (MTX), offering a potent conventional DMARD combination [1] [3].
  • Safety profile is manageable: While adverse events are common, serious ones are relatively rare. The safety profile appears acceptable for a DMARD, though it requires vigilance, particularly in elderly patients [1] [2].
  • Potential beyond RA: The exploration into SLE, LN, and MS highlights IGU's potential as a multi-target immunomodulator, offering opportunities for drug repurposing [4] [5] [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

374.05725734 Da

Monoisotopic Mass

374.05725734 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4IHY34Y2NV

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

KEGG Target based Classification of Drugs

Not elsewhere classified
Signaling molecules
Transcription factor
NFKB1 [HSA:4790] [KO:K02580]

Pictograms

Health Hazard

Health Hazard

Other CAS

123663-49-0

Wikipedia

Iguratimod

Dates

Last modified: 08-15-2023
1: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Oct;30(8):643-72. PubMed PMID: 19088949.
2: Zhou T, Ding L, Li X, Zhang F, Zhang Q, Gong B, Guo X. Determination of iguratimod in rat plasma by high performance liquid chromatography: method and application. Biomed Chromatogr. 2008 Mar;22(3):260-4. PubMed PMID: 17939167.
3: Tanaka K, Urata N, Mikami M, Ogasawara M, Matsunaga T, Terashima N, Suzuki H. Effect of iguratimod and other anti-rheumatic drugs on adenocarcinoma colon 26-induced cachexia in mice. Inflamm Res. 2007 Jan;56(1):17-23. PubMed PMID: 17334666.
4: Hara M, Abe T, Sugawara S, Mizushima Y, Hoshi K, Irimajiri S, Hashimoto H, Yoshino S, Matsui N, Nobunaga M. Long-term safety study of iguratimod in patients with rheumatoid arthritis. Mod Rheumatol. 2007;17(1):10-6. Epub 2007 Feb 20. PubMed PMID: 17278016.
5: Hara M, Abe T, Sugawara S, Mizushima Y, Hoshi K, Irimajiri S, Hashimoto H, Yoshino S, Matsui N, Nobunaga M, Nakano S. Efficacy and safety of iguratimod compared with placebo and salazosulfapyridine in active rheumatoid arthritis: a controlled, multicenter, double-blind, parallel-group study. Mod Rheumatol. 2007;17(1):1-9. Epub 2007 Feb 20. PubMed PMID: 17278015.
6: Jiang Y, Lü W, Yu SQ, Yao L, Xu GL, Zhang XR. [Inhibitory effect of iguratimod on TNFalpha production and NF-kappaB activity in LPS-stimulated rat alveolar macrophage cell line]. Yao Xue Xue Bao. 2006 May;41(5):401-5. Chinese. PubMed PMID: 16848314.
7: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Jul-Aug;26(6):473-503. PubMed PMID: 15349141.
8: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 May;26(4):295-318. PubMed PMID: 15319808.

Explore Compound Types